N-ethylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-6-3-4-7-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQWSYPXVVOKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Process Development for the Synthesis of N-Ethylpyrimidin-4-amine
Executive Summary
The synthesis of N-ethylpyrimidin-4-amine represents a fundamental yet critical transformation in medicinal chemistry, particularly in the development of kinase inhibitors where the aminopyrimidine scaffold serves as a key pharmacophore (e.g., Pazopanib analogs). While theoretically straightforward, the aminolysis of 4-chloropyrimidine presents specific process challenges including volatility management, regioselectivity (in di-halogenated precursors), and competitive hydrolysis.
This guide moves beyond basic "recipe" chemistry to provide a robust, scalable protocol grounded in mechanistic understanding. It is designed for researchers requiring high-purity isolation with minimal chromatographic intervention.
Mechanistic Foundation
The transformation is a classical Nucleophilic Aromatic Substitution (
Electronic Activation
The 4-position of the pyrimidine ring is highly activated toward nucleophilic attack, significantly more so than the 2-position or comparable chloropyridines. This is due to the ability of both ring nitrogen atoms to stabilize the negative charge in the transition state (Meisenheimer complex).[1]
Reaction Pathway[2][3][4]
-
Addition: The lone pair of the ethylamine nitrogen attacks the
-system at C4. -
Stabilization: The resulting Meisenheimer complex is resonance-stabilized, with electron density delocalized onto the electronegative ring nitrogens.[1]
-
Elimination: Re-aromatization drives the expulsion of the chloride ion.
Figure 1: Mechanistic pathway of the
Strategic Process Design
To ensure a self-validating and robust protocol, we must address three critical variables: Solvent Choice , Base Scavenging , and Thermodynamics .
Solvent Selection Matrix
The choice of solvent dictates reaction rate and workup efficiency.
| Solvent | Dielectric Constant | Pros | Cons | Recommendation |
| Ethanol (EtOH) | 24.5 | Green solvent; product often crystallizes upon cooling; facilitates proton transfer. | Nucleophilic competition (ethoxide formation) possible if strong base used. | Primary Choice |
| THF | 7.5 | Inert; easy to remove; good solubility for organics. | Poor solubility for amine salts (precipitates clog stirring). | Secondary Choice |
| DMF | 36.7 | High rate acceleration. | High boiling point; difficult aqueous workup; potential for dimethylamine impurities. | Avoid for this substrate |
| Water | 80.1 | Green; fast rates for some heterocycles. | High risk of hydrolysis (4-hydroxypyrimidine formation). | Avoid |
Stoichiometry & Base
The reaction generates HCl. If unneutralized, the proton will protonate the remaining ethylamine (rendering it non-nucleophilic) or the product (trapping it as a salt).
-
Standard Approach: Use 2.5 equivalents of ethylamine. The excess acts as the HCl scavenger.
-
Process Approach: Use 1.1 equivalents of ethylamine + 1.2 equivalents of DIPEA (N,N-Diisopropylethylamine) or Triethylamine. This conserves the alkylamine reagent.
Experimental Protocol
Safety Note: Ethylamine is a gas at STP (bp 16.6°C) or a volatile liquid in solution. 4-Chloropyrimidine is a skin irritant and potential sensitizer. All operations must be performed in a fume hood.
Materials
-
Substrate: 4-Chloropyrimidine (1.0 eq, 10 mmol, 1.14 g)
-
Reagent: Ethylamine (2.0 M solution in THF or 70% aq. solution) (1.2 eq)
-
Base: Triethylamine (TEA) (1.5 eq)
-
Solvent: Ethanol (absolute) (10 volumes, 11.4 mL)
Step-by-Step Methodology
Figure 2: Operational workflow for the synthesis.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyrimidine (1.14 g, 10 mmol) in ethanol (12 mL).
-
Temperature Control: Cool the solution to 0°C using an ice bath. Rationale: This controls the exotherm and minimizes volatilization of the ethylamine.
-
Addition: Add Triethylamine (2.1 mL, 15 mmol) followed by Ethylamine solution (12 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (UV active) should disappear. If conversion is <90% after 2 hours, attach a reflux condenser and heat to 50°C for 1 hour.
-
-
Workup:
-
Rotary evaporate the ethanol to near dryness.
-
Resuspend the residue in Ethyl Acetate (30 mL) and Water (15 mL).
-
Separate the layers. Extract the aqueous layer once more with EtOAc (15 mL).
-
Critical Step: Wash the combined organics with Brine (10 mL) to remove residual water and TEA salts.
-
-
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude material is often pure enough (>95%). If necessary, recrystallize from cold Hexanes/EtOAc (10:1) or perform flash chromatography (gradient 0-5% MeOH in DCM).
Characterization & Validation
To ensure the protocol was successful, compare your data against these expected values.
NMR Expectations ( )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| H-2 | ~8.55 | Singlet (s) | 1H | Pyrimidine ring (between nitrogens) |
| H-6 | ~8.10 | Doublet (d) | 1H | Pyrimidine ring (adjacent to N) |
| H-5 | ~6.40 | Doublet (d) | 1H | Pyrimidine ring (adjacent to amine) |
| NH | ~5.50 | Broad (br s) | 1H | Amine proton (exchangeable) |
| ~3.30 | Multiplet (m) | 2H | Ethyl methylene group | |
| ~1.25 | Triplet (t) | 3H | Ethyl methyl group |
Note: The disappearance of the C-Cl bond is inferred by the upfield shift of the H-5 proton due to the electron-donating nature of the amine vs. the withdrawing chlorine.
Mass Spectrometry
-
Formula:
-
Exact Mass: 123.08
-
Observed (ESI+): [M+H]+ = 124.1
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield | Volatility of Ethylamine | Use a sealed tube or pressure vial; ensure temperature is 0°C during addition. |
| Hydrolysis Product (Pyrimidinone) | Wet solvent or excess heat | Ensure absolute ethanol is used; avoid heating >60°C unless necessary. |
| Incomplete Conversion | Deactivation of Nucleophile | Ensure Base (TEA) is present to scavenge HCl. Protonated ethylamine is not nucleophilic. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Reactivity of 4-Chloropyrimidines: BenchChem. (2025).[1] A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines. Link
-
Synthetic Protocols for Aminopyrimidines: Bhat, A. R., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PMC. Link
-
Regioselectivity in Pyrimidine Substitution: Luo, Z., et al. (2006).[2] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(12), 2523–2526. Link
-
Spectral Data Validation: PubChem. (2025). N,N-Dimethylpyrimidin-4-amine Spectral Data (Analogous assignment). Link
Sources
Spectroscopic Characterization of N-ethylpyrimidin-4-amine: A Predictive Technical Guide
Introduction
N-ethylpyrimidin-4-amine is a substituted pyrimidine that belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in various biologically active molecules, including nucleic acids and numerous pharmaceuticals. The precise structural elucidation of such compounds is paramount for understanding their function, reactivity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for unambiguous structure determination.
This technical guide presents a comprehensive, in-depth analysis of the expected spectroscopic data for N-ethylpyrimidin-4-amine. As readily available, published experimental spectra for this specific molecule are scarce in public-domain databases, this document leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust, predictive framework. This approach is designed to guide researchers in the identification and characterization of N-ethylpyrimidin-4-amine and related derivatives, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Core Features
To predict the spectroscopic characteristics of N-ethylpyrimidin-4-amine, a foundational understanding of its molecular architecture is essential. The molecule consists of two key components: a pyrimidine ring and an N-ethyl substituent at the C4 position.
-
Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring system is electron-deficient, and its protons and carbons will have characteristic chemical shifts in NMR spectroscopy.
-
N-ethylamino Group: A secondary amine group attached to an ethyl substituent. This group acts as an electron-donating group through resonance, influencing the electronic environment of the pyrimidine ring. It introduces an aliphatic ethyl chain (-CH₂CH₃) and a labile N-H proton, both of which will produce distinct spectroscopic signatures.
Caption: Molecular structure of N-ethylpyrimidin-4-amine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal signals corresponding to the three distinct protons on the pyrimidine ring, the N-H proton, and the two sets of protons of the ethyl group. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shift of the labile N-H proton.
Causality and Interpretation:
-
Pyrimidine Protons: The pyrimidine ring protons are in an electron-deficient aromatic system, leading to signals in the downfield region. Based on data for 4-aminopyrimidine[1][2], the proton at the C2 position is expected to be the most deshielded due to its proximity to both ring nitrogens. The N-ethylamino group donates electron density into the ring, causing a general upfield shift compared to unsubstituted pyrimidine. This effect is most pronounced at the ortho (H-5) and para (H-2) positions.
-
H-6 and H-5: These protons will appear as doublets due to coupling with each other. H-6 is adjacent to a ring nitrogen (N1), placing it further downfield than H-5.
-
Ethyl Group Protons: The ethyl group will present a classic quartet-triplet pattern. The methylene protons (-CH₂-) are adjacent to the electronegative nitrogen atom, causing them to be deshielded and appear as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) will be the most upfield signal, appearing as a triplet from coupling to the two methylene protons.
-
N-H Proton: As a secondary amine, the N-H proton signal is expected to be a broad singlet, though it may show coupling to the adjacent methylene protons under specific conditions (e.g., in a non-protic solvent). Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.[3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | s (singlet) | - |
| H-6 | 7.9 - 8.1 | d (doublet) | ~5-6 |
| H-5 | 6.4 - 6.6 | d (doublet) | ~5-6 |
| N-H | 5.0 - 6.0 (broad) | s (singlet) | - |
| -CH₂- (ethyl) | 3.4 - 3.6 | q (quartet) | ~7 |
| -CH₃ (ethyl) | 1.2 - 1.4 | t (triplet) | ~7 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals: four for the pyrimidine ring carbons and two for the ethyl group carbons.
Causality and Interpretation:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are generally deshielded. C4, being directly attached to the nitrogen of the amino group, will be significantly deshielded and is expected to be the furthest downfield among the ring carbons. C2 and C6, being adjacent to the ring nitrogens, will also be strongly deshielded. The electron-donating effect of the ethylamino group will cause shielding (an upfield shift) at the C2 and C6 positions relative to an unsubstituted pyrimidine.[4]
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) is attached to nitrogen and will be more deshielded than the terminal methyl carbon (-CH₃), which will give rise to a signal in the typical aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
| C-4 | 160 - 162 |
| C-2 | 157 - 159 |
| C-6 | 155 - 157 |
| C-5 | 105 - 108 |
| -CH₂- (ethyl) | 38 - 42 |
| -CH₃ (ethyl) | 14 - 16 |
Predicted Infrared (IR) Spectrum
The IR spectrum provides key information about the functional groups present. For N-ethylpyrimidin-4-amine, the most diagnostic peaks will arise from the N-H, C-H, and pyrimidine ring vibrations.
Causality and Interpretation:
-
N-H Stretch: As a secondary amine, a single, moderately sharp N-H stretching band is expected in the 3350-3310 cm⁻¹ region.[3] This distinguishes it from primary amines (two bands) and tertiary amines (no band).
-
C-H Stretches: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretches: The stretching vibrations of the pyrimidine ring will produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.
-
N-H Bend: A bending vibration for the N-H group is also expected, typically in the 1650-1580 cm⁻¹ region, though it can sometimes be weak for secondary amines.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium |
| Pyrimidine Ring | C=N, C=C Stretch | 1600 - 1400 (multiple bands) | Strong |
| Secondary Amine | N-H Bend | 1650 - 1580 | Weak-Medium |
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the structure.
Causality and Interpretation:
-
Molecular Ion (M⁺): The molecular formula is C₆H₉N₃, giving a molecular weight of 123.16 g/mol . Since the molecule contains an odd number of nitrogen atoms, the molecular ion peak (M⁺) is expected to have an odd mass-to-charge ratio (m/z = 123), consistent with the Nitrogen Rule.[5]
-
Major Fragmentation Pathway: The most characteristic fragmentation for aliphatic amines is α-cleavage (alpha-cleavage), which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[5] In N-ethylpyrimidin-4-amine, this would involve the loss of a methyl radical (•CH₃) from the ethyl group. This cleavage results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum.
Caption: Primary predicted fragmentation of N-ethylpyrimidin-4-amine.
Table 4: Predicted Key Mass Spectrum Fragments
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 123 | [C₆H₉N₃]⁺ (Molecular Ion) | - |
| 108 | [C₅H₆N₃]⁺ | Loss of •CH₃ |
| 95 | [C₄H₅N₃]⁺ | Loss of C₂H₄ (ethylene) |
Standardized Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for N-ethylpyrimidin-4-amine.
Workflow: Spectroscopic Analysis
Sources
In Silico Modeling of N-ethylpyrimidin-4-amine Binding Affinity
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Focus: Structural Thermodynamics, Protocol Design, and Affinity Prediction
Executive Summary
The N-ethylpyrimidin-4-amine scaffold represents a privileged substructure in kinase inhibitor design. Its utility stems from the pyrimidine ring’s ability to function as a bidentate hinge binder—mimicking the adenine ring of ATP—while the N-ethyl substituent offers a vector for hydrophobic interactions or solvent exposure, depending on the specific kinase target (e.g., CDK2, JAK2, or EGFR).
This guide details a high-precision in silico workflow to predict the binding affinity of this scaffold. Moving beyond simple docking, we integrate Molecular Dynamics (MD) for conformational stability and Free Energy Perturbation (FEP) for thermodynamic accuracy. This multi-tiered approach ensures that predicted affinities correlate with experimental
Part 1: Structural Basis & Target Selection
The Pharmacophore: Hinge Binding Mechanics
The core interaction of N-ethylpyrimidin-4-amine relies on a donor-acceptor motif within the ATP-binding pocket.
-
Acceptor: The pyrimidine N1 accepts a hydrogen bond from the backbone amide of the kinase hinge residue.
-
Donor: The exocyclic amine (NH) at position 4 donates a hydrogen bond to the backbone carbonyl of the hinge.
-
The Ethyl Group: This aliphatic chain typically occupies the hydrophobic region I or points toward the solvent front, necessitating accurate conformational sampling to predict entropic penalties upon binding.
Case Study Target: CDK2
For this guide, we utilize Cyclin-dependent kinase 2 (CDK2) as the reference system.[1] CDK2 is a validated target for pyrimidine-based inhibitors, where the hinge interaction occurs at Leu83 .
Part 2: Pre-processing Workflows (The Foundation)
Inaccurate starting structures are the primary cause of simulation failure. The following "self-validating" preparation protocol is mandatory.
Ligand Preparation
The pyrimidine ring is susceptible to tautomeric shifts and protonation state changes based on pH.
-
Protocol: Generate all stereoisomers and tautomers at pH 7.4 ± 1.0.
-
Critical Check: Ensure the N1 is unprotonated (to act as an acceptor). If N1 is protonated, the hinge hydrogen bond cannot form.
-
Tooling: LigPrep (Schrödinger) or Avogadro (Open Source) with Epik/Jaguar pKa prediction.
Protein Preparation
-
PDB Selection: Use high-resolution structures (< 2.0 Å). For CDK2, PDB ID 1DI8 or 4EOK are standard.
-
Hydrogen Bond Network: Optimize H-bond networks (Asn/Gln/His flips) to maximize internal stability before docking.
-
Water Molecules: Retain "structural" waters (those with >3 H-bonds to the protein) within 5 Å of the active site; strip bulk solvent.
Workflow Visualization
The following diagram outlines the critical pre-processing logic to ensure system integrity.
Figure 1: Self-validating preparation workflow ensuring correct protonation and structural integrity before simulation.
Part 3: Molecular Docking & Pose Prediction
Docking serves as the initial steric filter. It does not accurately predict affinity but generates the starting coordinates for thermodynamic integration.
Grid Generation
-
Center: Centered on the centroid of the co-crystallized ligand (or residue Leu83 for CDK2).
-
Size: Inner box 10 Å x 10 Å x 10 Å; Outer box 20 Å (sufficient to capture the ethyl group flexibility).
Constraint-Based Docking
To enforce the biological hinge interaction, apply Core Constraints :
-
H-bond Constraint: Require H-bond formation with the backbone NH of Leu83 (or equivalent hinge residue).
-
Positional Constraint: RMSD constraint on the pyrimidine ring (< 1.0 Å) if a co-crystal reference exists.
Success Metric: A valid pose must show the N-ethyl group occupying the hydrophobic pocket without steric clash (Lennard-Jones repulsion > 0).
Part 4: Advanced Affinity Estimation (MD & Free Energy)
This section details the transition from static scoring to dynamic thermodynamic analysis.
Molecular Dynamics (MD) Protocol
MD relaxes the induced-fit effects caused by the N-ethyl group.
-
Software: GROMACS (Open Source) or Desmond (Schrödinger).
-
Force Field: AMBER ff14SB (Protein) + GAFF2/AM1-BCC (Ligand) or OPLS4.
-
System: TIP3P water box, 10 Å buffer, neutralized with Na+/Cl- (0.15 M).
-
Production Run: 100 ns NPT ensemble (300 K, 1 bar).
MM/GBSA Rescoring
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provides a better ranking than docking scores by accounting for solvation energy.
-
Equation:
-
Implementation: Extract 100 snapshots from the last 20 ns of the MD trajectory.
-
Why it works: It penalizes hydrophobic ligands (like the ethyl group) if they are too exposed to solvent, correcting docking artifacts.
Free Energy Perturbation (FEP)
For lead optimization (e.g., extending the ethyl group to a propyl or adding a fluorine), FEP is the gold standard (Error < 1 kcal/mol). It calculates the free energy difference (
The Thermodynamic Cycle
We simulate two legs:
-
Complex Leg: Transformation of
inside the protein pocket. -
Solvent Leg: Transformation of
in water.
Figure 2: Thermodynamic cycle for Relative Binding Free Energy (RBFE) calculations. The horizontal legs are simulated.
Part 5: Data Analysis & Interpretation
To validate the model, compare the computed metrics against experimental baselines.[2][3] Below is a representative dataset for N-ethylpyrimidin-4-amine derivatives.
Representative Data Table
| Compound ID | Modification (R-Group) | Docking Score (kcal/mol) | MM/GBSA | FEP | Exp. | Interpretation |
| Cmpd-01 | N-ethyl (Ref) | -6.5 | -42.1 | 0.0 (Ref) | 120 | Baseline hinge binder. |
| Cmpd-02 | N-propyl | -6.8 | -45.3 | -1.2 | 45 | Extension captures hydrophobic pocket. |
| Cmpd-03 | N-methyl | -6.1 | -38.5 | +1.5 | 850 | Loss of hydrophobic contact. |
| Cmpd-04 | N-isopropyl | -5.9 | -35.0 | +2.1 | 1200 | Steric clash with Gatekeeper residue. |
Causality & Insights
-
Docking vs. MD: Note that Cmpd-04 might have a decent docking score due to vacuum scoring, but MD/FEP correctly predicts the penalty (+2.1 kcal/mol) due to the steric clash with the gatekeeper residue (e.g., Phe80 in CDK2).
-
Ethyl Flexibility: The N-ethyl group requires sampling. In static docking, it may be frozen in a high-energy conformation. MD allows it to relax, improving the correlation with experimental
.
References
-
Structure-Based Design of CDK2 Inhibitors N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]
-
Pyrimidine Scaffold Versatility Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. [Link]
-
Best Practices in Free Energy Calculations Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling. [Link]
-
MM/GBSA Protocol Standards End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications. Chemical Reviews. [Link]
-
Targeting Kinase Hinges Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Novel Pyrimidine Derivatives for Anticancer Drug Discovery: A Technical Guide
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the development of anticancer therapeutics.[1][2] Its inherent structural resemblance to the endogenous building blocks of DNA and RNA makes it a privileged scaffold for the design of antimetabolites that can effectively disrupt the cellular machinery of rapidly proliferating cancer cells.[3][4] From the early breakthroughs with 5-fluorouracil to the sophisticated kinase inhibitors of today, the versatility of the pyrimidine core continues to be exploited in the quest for more potent and selective anticancer agents.[1][5] This guide provides an in-depth technical exploration of novel pyrimidine derivatives in anticancer drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of established pyrimidine-based drugs, explore rational design and synthetic strategies for novel derivatives, and outline key experimental workflows for their biological evaluation.
I. Foundational Pyrimidine-Based Anticancer Agents: Mechanisms of Action
The clinical success of early pyrimidine analogs laid the groundwork for future innovation. Understanding their mechanisms of action is crucial for the rational design of next-generation therapeutics.
Antimetabolites: Disrupting the Building Blocks of Life
The primary mechanism of action for many pyrimidine-based drugs is the inhibition of essential enzymes involved in nucleotide biosynthesis, leading to a depletion of the necessary precursors for DNA and RNA synthesis.[4][6]
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a prodrug that is intracellularly converted to several active metabolites.[7] Its primary cytotoxic effect is mediated by the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[8][9][10] This inhibition leads to a "thymineless death" in rapidly dividing cancer cells.[10] Furthermore, another metabolite, fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its processing and function.[9][11]
-
Capecitabine: An orally bioavailable prodrug of 5-FU, capecitabine is designed for tumor-selective activation.[12][13] It undergoes a three-step enzymatic conversion to 5-FU, with the final, rate-limiting step catalyzed by thymidine phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues.[13][14] This targeted delivery aims to increase efficacy while reducing systemic toxicity.[7]
-
Gemcitabine: This deoxycytidine analog is a prodrug that, once intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, exerts its anticancer effects through a multi-pronged mechanism.[15][16] Gemcitabine diphosphate inhibits ribonucleotide reductase, an enzyme critical for producing the deoxynucleoside triphosphates required for DNA synthesis.[17][18] The triphosphate form is incorporated into DNA, leading to "masked chain termination" where, after the incorporation of one more nucleotide, DNA polymerase is unable to proceed, ultimately inducing apoptosis.[15][17]
-
Pemetrexed: This multitargeted antifolate inhibits several key enzymes in both purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[19][20][21] By simultaneously blocking these pathways, pemetrexed effectively halts the production of the nucleotide precursors necessary for DNA and RNA synthesis.[22][23]
The following diagram illustrates the metabolic activation and mechanism of action of 5-Fluorouracil.
Caption: Metabolic activation and mechanism of action of 5-Fluorouracil.
Kinase Inhibitors: Targeting Aberrant Signaling
In recent years, pyrimidine derivatives have emerged as potent inhibitors of protein kinases, which are often dysregulated in cancer and play a crucial role in tumor growth, proliferation, and survival.[1][24] The pyrimidine scaffold serves as a versatile template for designing selective kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The quinazoline scaffold, a fused pyrimidine system, is central to first-generation EGFR inhibitors like gefitinib and erlotinib.[25] Newer generations of pyrimidine-based inhibitors are being developed to overcome acquired resistance mutations, such as T790M and C797S, in non-small cell lung cancer (NSCLC).[26][27]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDK4/6 inhibitors, such as abemaciclib, which incorporates a 2-aminopyrimidine core, have shown significant efficacy in certain types of breast cancer by blocking cell cycle progression.[28]
-
Multi-Kinase Inhibitors: The pyrimidine core is also present in multi-kinase inhibitors that target several signaling pathways simultaneously. For example, some derivatives have been shown to inhibit both c-Met and VEGFR-2, crucial players in tumor growth and angiogenesis.[29]
The following diagram illustrates the general principle of pyrimidine-based kinase inhibition.
Caption: Workflow for the biological evaluation of novel anticancer compounds.
IV. Future Perspectives and Conclusion
The field of pyrimidine-based anticancer drug discovery is continually evolving. Future research will likely focus on:
-
Targeting Drug Resistance: Designing novel pyrimidine derivatives that can overcome known mechanisms of drug resistance is a high priority. [8][9]* Improving Selectivity: Enhancing the selectivity of pyrimidine derivatives for cancer cells over normal cells will lead to therapies with improved safety profiles.
-
Immunomodulatory Pyrimidines: Exploring the potential of pyrimidine derivatives to modulate the immune system and enhance anti-tumor immunity is a promising new frontier. [28]* Personalized Medicine: The development of pyrimidine-based drugs that are effective against specific cancer subtypes defined by their genetic or molecular profiles will be a key aspect of personalized oncology.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-ethylpyrimidin-4-amine Compounds
Introduction: The Pyrimidin-4-amine Scaffold as a Privileged Core in Drug Discovery
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, famously constituting the building blocks of nucleic acids.[1] Its derivatives are integral to a vast array of therapeutic agents, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The 4-aminopyrimidine scaffold, in particular, has emerged as a "privileged structure," capable of interacting with a multitude of biological targets, most notably protein kinases, by mimicking the adenine hinge-binding motif of ATP.[3]
This guide focuses specifically on the N-ethylpyrimidin-4-amine core, a subclass that has garnered significant interest for its potential in modulating key cellular pathways. While extensive research has been published on the broader class of N-substituted pyrimidin-4-amines, particularly N-benzyl derivatives, the principles governing their structure-activity relationship (SAR) provide a robust framework for understanding and predicting the behavior of N-ethyl analogs.[4][5] This document will synthesize findings from seminal studies to provide a detailed exploration of the SAR at each key position of the N-ethylpyrimidin-4-amine scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed synthetic and analytical protocols, and present quantitative data to guide the rational design of novel therapeutic agents.
Core Structure and Key Positions for SAR Exploration
The fundamental N-ethylpyrimidin-4-amine scaffold presents several key positions where chemical modifications can profoundly influence biological activity, selectivity, and pharmacokinetic properties. Our analysis will systematically explore the SAR at each of these positions, drawing heavily on the comprehensive work done on analogous systems.
Caption: Key modification points on the N-ethylpyrimidin-4-amine scaffold.
Part 1: The N-Substituent at Position 4 (R⁴) - The Role of the Ethyl Group
The substituent on the 4-amino group is critical for establishing the primary interactions with the target protein and influencing the molecule's overall physicochemical properties. While extensive SAR has been developed for bulky N-benzyl groups, which often occupy a hydrophobic pocket, the N-ethyl group offers a different profile.[4][5]
Causality and Insights:
-
Size and Lipophilicity: The ethyl group provides a balance between the minimal steric footprint of a methyl group and the larger, more lipophilic benzyl group. This intermediate size can be optimal for targets where a larger substituent would introduce steric clashes.
-
Potency Modulation: In kinase inhibition, for example, replacing a larger N-benzyl group with an N-ethyl group can sometimes reduce potency if a deep hydrophobic pocket is not fully occupied. However, in other targets, such as the deubiquitinase USP1/UAF1, smaller alkyl groups can be well-tolerated, suggesting the N-substituent pocket is shallow or that the primary potency drivers lie elsewhere on the scaffold.[4][5]
-
Improved Physicochemical Properties: A key advantage of the N-ethyl group over larger aromatic substituents is the reduction in molecular weight and lipophilicity (LogP). This can lead to improved aqueous solubility, a critical factor for oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Comparative SAR: Studies on related scaffolds, such as 2-anilino-4-(thiazol-5-yl)pyrimidines, have shown that substituting an amino group with methylamino or ethylamino groups can have minimal detrimental effects on the potency against certain kinases (like CDK9) while potentially improving selectivity.[6] This suggests that for some targets, the primary role of the N-alkyl group is to present the core scaffold correctly into the binding site without necessarily engaging in extensive hydrophobic interactions itself.
Part 2: The Substituent at Position 2 (R²) - The Primary Driver of Potency
Across the 4-aminopyrimidine class, the substituent at the C2 position is consistently identified as a primary determinant of potency and selectivity. This position often projects into a key region of the target's active site.
Causality and Insights:
-
Aryl and Heteroaryl Groups: A phenyl or heteroaryl group at the C2 position is a common and highly effective feature. The SAR of N-benzyl-2-phenylpyrimidin-4-amines demonstrates that substitution on this phenyl ring is crucial.[4][5]
-
Positional Preference: For 2-phenyl analogs, substitution at the ortho position of the phenyl ring is strongly favored over meta or para substitutions. For instance, in USP1/UAF1 inhibitors, a 2-CF₃-phenyl group was active, while the 3-CF₃ and 4-CF₃ analogs were inactive.[7]
-
Steric and Electronic Effects: The most significant potency improvements have been achieved by placing sterically bulky, lipophilic groups at the ortho position. An isopropyl group (IC₅₀ = 180 nM) was found to be six times more potent than a trifluoromethyl group (IC₅₀ = 1.1 µM) in the N-benzyl series, indicating a preference for bulk in this region.[7] Electron-donating groups (e.g., 2-OMe) were generally comparable to or slightly better than electron-withdrawing groups (e.g., 2-NO₂).[7]
This strong positional preference suggests the ortho group on the 2-phenyl ring is critical for orienting the molecule within the binding pocket and making key hydrophobic interactions.
Part 3: The Substituent at Position 5 (R⁵) - Fine-Tuning Activity
The C5 position of the pyrimidine ring offers a vector for fine-tuning the compound's activity and properties. It is typically less impactful than the C2 position but can still yield significant improvements.
Causality and Insights:
-
Small Alkyl Groups: Introduction of a small methyl group at the C5 position has been shown to increase potency. In the N-benzyl-2-(2-isopropylphenyl)pyrimidin-4-amine series, adding a 5-methyl group improved the IC₅₀ from 140 nM to 70 nM.[7] This suggests the 5-methyl group may engage in a favorable hydrophobic interaction or induce a more optimal binding conformation.
-
Steric Limitations: Moving the methyl group to the C6 position resulted in a 3-fold decrease in potency, indicating that the space around the C6 position is more sterically constrained.[7] In general, larger substituents at C5 are not well-tolerated. A review on anti-inflammatory pyrimidines noted that compounds with shorter C5 substituents exhibited greater potency.[8]
Experimental Protocols
The synthesis of a library of N-ethylpyrimidin-4-amine compounds for SAR studies typically follows a convergent, multi-step sequence. The following protocols are adapted from established, reliable methods used for analogous N-substituted pyrimidin-4-amines.[4][5]
Workflow for N-ethylpyrimidin-4-amine Library Synthesis
Caption: General synthetic workflow for N-ethyl-2-aryl-pyrimidin-4-amine analogs.
Protocol 1: Synthesis of Intermediate I (N-ethyl-2-chloropyrimidin-4-amine)
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq.) in tetrahydrofuran (THF, ~0.2 M) in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Amine Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of ethylamine (1.1 eq., typically as a solution in THF or ethanol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-ethyl-2-chloropyrimidin-4-amine intermediate.
Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The presence of the ethyl group and the disappearance of one chlorine atom are key validation points.
Protocol 2: Synthesis of Final Products via Suzuki Coupling
-
Reaction Setup: In a microwave vial, combine the N-ethyl-2-chloropyrimidin-4-amine intermediate (1.0 eq.), the desired aryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., 2 M aqueous sodium carbonate, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent, such as 1,2-dimethoxyethane (DME), to the vial (~0.1 M).
-
Reaction: Seal the vial and heat it in a microwave reactor to 150 °C for 30 minutes.[4] Alternatively, conventional heating at reflux can be used, though reaction times will be longer. Monitor progress by LC-MS.
-
Work-up and Isolation: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by reversed-phase High-Performance Liquid Chromatography (HPLC) or silica gel chromatography to obtain the final, pure N-ethyl-2-aryl-pyrimidin-4-amine derivative.
Self-Validation: Final compound identity, purity (>95%), and structure must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Quantitative SAR
The following tables summarize SAR data for the analogous N-benzyl-2-phenylpyrimidin-4-amine series targeting the USP1/UAF1 deubiquitinase complex.[7] This data serves as a powerful predictive tool for designing N-ethyl analogs, as the relative trends in potency with substitutions at C2 and C5 are expected to be highly conserved.
Table 1: SAR of the 2-Phenyl (R²) Substituent (Data adapted from Dexheimer et al., J. Med. Chem. 2014)[7]
| Compound ID | R² Substituent (on 2-phenyl) | R⁴ Substituent | R⁵ Substituent | USP1/UAF1 IC₅₀ (µM)[7] |
| 23 | 4-CF₃ | 4-(pyridin-3-yl)benzyl | H | > 57 (Inactive) |
| 22 | 3-CF₃ | 4-(pyridin-3-yl)benzyl | H | > 57 (Inactive) |
| 17 | 2-CF₃ | 4-(pyridin-3-yl)benzyl | H | 1.1 |
| 25 | 2-OMe | 4-(pyridin-3-yl)benzyl | H | 0.94 |
| 26 | 2-Me | 4-(pyridin-3-yl)benzyl | H | 1.2 |
| 27 | 2-Et | 4-(pyridin-3-yl)benzyl | H | 1.1 |
| 28 | 2-iPr | 4-(pyridin-3-yl)benzyl | H | 0.18 |
Interpretation: This data clearly demonstrates the critical importance of ortho-substitution on the 2-phenyl ring. Furthermore, it highlights a preference for sterically bulky, lipophilic groups like isopropyl at this position, which leads to a significant enhancement in potency.
Table 2: SAR of the Pyrimidine C5 (R⁵) Substituent (Data adapted from Dexheimer et al., J. Med. Chem. 2014)[7]
| Compound ID | R² Substituent (on 2-phenyl) | R⁴ Substituent | R⁵ Substituent | USP1/UAF1 IC₅₀ (µM)[7] |
| 37 | 2-iPr | 4-(pyridin-3-yl)benzyl | H | 0.14 |
| 38 | 2-iPr | 4-(pyridin-3-yl)benzyl | Me | 0.070 |
| 39 | 2-iPr | 4-(pyridin-3-yl)benzyl | 6-Me (H at C5) | 0.21 |
| 40 | 2-iPr | 4-(pyridin-3-yl)benzyl | Cl | > 57 (Inactive) |
| 41 | 2-iPr | 4-(pyridin-3-yl)benzyl | F | 0.11 |
Interpretation: A small methyl group at the C5 position doubles the potency compared to the unsubstituted analog. However, moving the methyl to C6 is detrimental, and a larger, electron-withdrawing chloro group at C5 abolishes activity, indicating a finely tuned pocket in this region.
Conclusion and Future Directions
The N-ethylpyrimidin-4-amine scaffold represents a valuable core for the development of potent and selective modulators of various biological targets. The structure-activity relationships established for analogous systems provide a clear and actionable roadmap for optimization.
-
Key Takeaways:
-
The C2 position is the primary driver of potency, with bulky, lipophilic ortho-substituents on a 2-phenyl ring being highly favorable.
-
The C5 position allows for fine-tuning of activity, where small alkyl groups like methyl can provide a significant potency boost.
-
The N-ethyl group at C4 serves as an excellent substituent to balance potency with desirable physicochemical properties, such as reduced lipophilicity and molecular weight, which are advantageous for developing orally bioavailable drug candidates.
-
Future research should focus on synthesizing and evaluating a focused library of N-ethyl analogs based on these principles. Direct comparative studies against N-methyl, N-propyl, and N-benzyl counterparts would definitively quantify the specific contribution of the ethyl group to potency, selectivity, and pharmacokinetic profiles across different biological targets. This systematic approach, grounded in the established SAR, will accelerate the discovery of new and effective therapeutics based on the versatile N-ethylpyrimidin-4-amine core.
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Methodological & Application
Application Note & Protocol: Synthesis of N-ethylpyrimidin-4-amine Derivatives
Abstract
N-aryl and N-alkyl pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a detailed guide for the synthesis of N-ethylpyrimidin-4-amine derivatives, a key substructure in various biologically active molecules. We present two robust and widely applicable synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination. This guide offers comprehensive, step-by-step protocols, mechanistic insights, troubleshooting advice, and a comparative analysis to assist researchers in selecting the optimal method for their specific synthetic challenges.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged heterocycle in drug discovery, integral to the structure of nucleobases and a multitude of synthetic drugs with activities ranging from kinase inhibition to antimicrobial effects.[1] The strategic introduction of substituents, such as an N-ethylamino group at the C4-position, is a critical step in modulating the pharmacological profile of these compounds, influencing factors like target affinity, selectivity, and pharmacokinetic properties. The development of efficient and scalable methods for the synthesis of N-ethylpyrimidin-4-amine derivatives is therefore of paramount importance for researchers in medicinal chemistry and process development.
This application note details the two most prevalent and effective methodologies for forging the crucial C4-N bond on a pyrimidine core.
Synthetic Strategies: A Comparative Overview
The construction of the C-N bond on an electron-deficient pyrimidine ring can be approached in two primary ways. The choice between these methods depends on the reactivity of the starting materials, functional group tolerance, and desired reaction scale.
-
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) : This is a classical, direct, and often cost-effective method. It relies on the inherent electrophilicity of a halogenated pyrimidine, which allows for direct displacement of the halide by an amine nucleophile.[2] The reaction is particularly effective for pyrimidines bearing a good leaving group (e.g., Cl, F) at the C4 position, which is electronically activated by the ring's nitrogen atoms.[3]
-
Strategy 2: Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction represents a more modern and versatile approach. It has a significantly broader substrate scope, enabling the coupling of amines with less reactive aryl halides (especially chlorides) and tolerating a wider array of functional groups.[4][5] This method is indispensable when SNAr approaches fail due to low substrate reactivity.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The pyrimidine ring's nitrogen atoms withdraw electron density, rendering the C4 position highly electrophilic. Ethylamine, acting as a nucleophile, attacks this position to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group restores aromaticity and yields the final N-ethylpyrimidin-4-amine product. For di-substituted pyrimidines like 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position due to greater stabilization of the reaction intermediate.[3][6]
Visual Workflow: SNAr Protocol
Caption: General workflow for SNAr synthesis of N-ethylpyrimidin-4-amines.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the amination of 2,4-dichloropyrimidine.[7]
Materials:
-
2,4-Dichloropyrimidine (1.0 eq.)
-
Ethylamine (70% solution in water, or 2.0 M in THF, 1.0 eq.)
-
Triethylamine (TEA) (1.3 - 2.0 eq.)
-
Chloroform (CHCl₃) or Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq.) and dissolve it in chloroform (approx. 0.1-0.2 M concentration).
-
Add triethylamine (1.3 eq.) to the solution.
-
Slowly add the ethylamine solution (1.0 eq.) to the stirring mixture at room temperature. An ice bath can be used to moderate any initial exotherm.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the volatile components under reduced pressure (in vacuo).
-
To the residue, add deionized water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude residue by silica gel column chromatography to yield the desired 2-chloro-N-ethylpyrimidin-4-amine.
Field-Proven Insights & Troubleshooting
-
Poor Reactivity: If the starting halopyrimidine is deactivated by electron-donating groups, heating the reaction (e.g., to 40-60 °C) may be necessary. Switching to a more polar aprotic solvent like DMSO can also accelerate the reaction.
-
Byproduct Formation: While TEA is a common base, some tertiary amines can act as nucleophiles, leading to undesired byproducts.[8] Using an inorganic base like potassium carbonate (K₂CO₃) can mitigate this issue, though it may require a more polar solvent for sufficient solubility.
-
Moisture: While not as critical as in cross-coupling, excess water can hydrolyze highly activated halopyrimidines. Using a solution of ethylamine in an organic solvent (e.g., THF, EtOH) is often preferred over aqueous solutions.
Protocol II: Buchwald-Hartwig Amination
Mechanistic Rationale
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that proceeds through a palladium-based catalytic cycle.[4] The cycle is initiated by the oxidative addition of the 4-halopyrimidine to a Pd(0) complex, forming a Pd(II) species. Coordination of the amine and subsequent deprotonation by a base forms a palladium-amido complex. The final, and often rate-determining, step is reductive elimination, which forms the C-N bond, regenerates the Pd(0) catalyst, and releases the N-ethylpyrimidin-4-amine product. The choice of phosphine ligand is critical as it modulates the stability and reactivity of the palladium intermediates throughout the cycle.[5]
Visual Workflow: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol
This protocol is based on established methods for the N-arylation of aminopyrimidines.[1]
Materials:
-
4-Chloropyrimidine derivative (1.0 eq.)
-
Ethylamine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Xantphos (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene or 1,4-Dioxane
-
Celite®
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the 4-chloropyrimidine (1.0 eq.), Pd₂(dba)₃ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOtBu (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Add ethylamine (1.2 eq.) to the mixture.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup as described in Protocol 3.3 (Steps 7-9).
-
Purify the crude product by silica gel column chromatography.
Field-Proven Insights & Troubleshooting
-
Inert Conditions are Critical: The Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Failure to maintain scrupulously anhydrous and anaerobic conditions is the most common cause of reaction failure.[9]
-
Reactivity of Halides: Aryl chlorides are the most challenging substrates. If a reaction with a chloropyrimidine is sluggish, consider using a more electron-rich, sterically hindered ligand (e.g., XPhos, RuPhos). Alternatively, if synthetically feasible, starting from the analogous 4-bromopyrimidine will significantly increase the rate of oxidative addition.[9]
-
Base Selection: NaOtBu is a strong, effective base.[1] For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, although they may require higher temperatures or longer reaction times. The physical properties of the base (e.g., particle size) can also impact reactivity.
Data Summary: Method Selection Guide
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Substrate Scope | Good for electron-deficient pyrimidines with good leaving groups (F, Cl). Less effective for electron-rich or sterically hindered systems. | Excellent. Broad scope including unactivated and sterically hindered aryl chlorides, bromides, and iodides.[4][5] |
| Reaction Conditions | Often at room temperature or with gentle heating.[7] Tolerant to some protic solvents and moisture. | Requires elevated temperatures (80-110 °C) and strictly anhydrous/anaerobic conditions.[1] |
| Reagents | Inexpensive base (e.g., TEA, K₂CO₃) and common solvents. | Requires expensive palladium catalyst and phosphine ligands.[1] Requires strong, non-nucleophilic bases. |
| Complexity | Operationally simple, robust, and easily scalable. | More complex setup due to the need for an inert atmosphere. Catalyst removal can be a challenge on a large scale. |
| Key Advantage | Cost-effective and straightforward for suitable substrates. | High functional group tolerance and broad applicability, especially for challenging substrates. |
| Key Disadvantage | Limited substrate scope. | High cost of reagents and sensitivity to air/moisture. |
Conclusion
The synthesis of N-ethylpyrimidin-4-amine derivatives can be reliably achieved through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination. For activated 4-halopyrimidines, SNAr offers a simple, economical, and scalable route. For more challenging, less reactive, or functionally complex substrates, the Buchwald-Hartwig amination provides a powerful and versatile, albeit more costly, alternative. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully navigate the synthesis of this important class of compounds.
References
-
Getlik, M., Wilson, B. J., Morshed, M. M., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(11), 5705–5710. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 10, 2026, from [Link]
-
Hong, C. I., Nechaev, A., & West, C. R. (1979). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 22(9), 1140–1143. Available at: [Link]
-
Billen, D., Evans, P. A., & Willis, J. (2010). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Li, G., Zheng, Y., & Zhang, J. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4473–4476. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11206-11229. Available at: [Link]
-
Lelle, M., et al. (2019). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Molecules, 24(19), 3568. Available at: [Link]
-
PubChem. (n.d.). 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine. Retrieved February 10, 2026, from [Link]
-
MolPort. (n.d.). N-(2-aminoethyl)-5-bromo-N-ethylpyrimidin-4-amine. Retrieved February 10, 2026, from [Link]
-
Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2795. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(1), 116-128. Available at: [Link]
-
Tsoleridis, C. A., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 21(8), 1048. Available at: [Link]
Sources
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Application Note: Strategic Utilization of N-Ethylpyrimidin-4-amine in Agrochemical Discovery
Executive Summary
N-ethylpyrimidin-4-amine (CAS: 56621-90-0 and its derivatives) represents a critical pharmacophore in the design of next-generation Mitochondrial Electron Transport Inhibitors (METI) .[1] While pyrimidine chemistries are ubiquitous in crop protection, the specific N-ethyl-4-amino substitution pattern offers a unique steric and lipophilic profile that enhances binding affinity to Complex I (NADH:ubiquinone oxidoreductase) and Complex III of the fungal/pest respiratory chain.[1]
This application note details the strategic use of N-ethylpyrimidin-4-amine as a scaffold for synthesizing broad-spectrum acaricides and fungicides (analogous to Diflumetorim ).[1] It provides validated protocols for library synthesis and mitochondrial inhibition screening, emphasizing the causal link between the N-ethyl "hinge" region and bioactivity.[1]
Chemical Profile & Handling
Before initiating synthesis, researchers must account for the nucleophilicity of the secondary amine and the stability of the pyrimidine ring under basic conditions.
| Property | Specification | Relevance to Protocol |
| Molecular Formula | C₆H₉N₃ | Core scaffold |
| Molecular Weight | 123.16 g/mol | Calculation of stoichiometry |
| pKa (Conjugate Acid) | ~5.5 - 6.0 | Moderate basicity; requires non-nucleophilic base (e.g., NaH, K₂CO₃) for coupling.[1] |
| Solubility | Soluble in DCM, THF, DMF | Compatible with standard organic synthesis workflows. |
| Storage | Hygroscopic; Store < 25°C | Moisture can compete in acylation reactions; use anhydrous solvents.[1] |
Application 1: Synthesis of METI-Class Agrochemical Libraries
The primary application of N-ethylpyrimidin-4-amine is as the "polar head" group in METI fungicides.[1] The biological activity depends on coupling this head to a lipophilic "tail" (often a substituted benzyl or aryl group) which penetrates the hydrophobic pocket of the mitochondrial enzyme.
Rationale for Experimental Design
-
The "Hinge" Effect: The N-ethyl group is not merely a passive linker.[1] It provides specific steric bulk that forces the molecule into a conformation favorable for blocking the ubiquinone binding site.
-
Reaction Choice: We utilize a Nucleophilic Substitution (Sɴ2) or Acylation workflow. The secondary amine at position 4 is the nucleophile.
Protocol: Synthesis of N-Substituted Pyrimidin-4-amine Analogues
Objective: To synthesize a library of N-benzyl-N-ethylpyrimidin-4-amines (Diflumetorim analogs).
Reagents:
-
N-ethylpyrimidin-4-amine (1.0 eq)[1]
-
Substituted Benzyl Halide (e.g., 4-tert-butylbenzyl bromide) (1.1 eq)[1]
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous DMF or THF[1]
Step-by-Step Methodology:
-
Activation:
-
In a flame-dried round-bottom flask under Nitrogen (N₂) atmosphere, dissolve N-ethylpyrimidin-4-amine (10 mmol) in anhydrous DMF (20 mL).
-
Cool to 0°C in an ice bath.[1]
-
Critical Step: Add NaH (12 mmol) portion-wise. Allow to stir for 30 minutes. Why? Deprotonation of the secondary amine creates a potent amide anion nucleophile, preventing side reactions at the pyrimidine ring nitrogens.
-
-
Coupling:
-
Add the substituted benzyl halide (11 mmol) dropwise via syringe to the reaction mixture at 0°C.
-
Remove ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–6 hours.
-
Monitor: Check progress via TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the polar amine spot.
-
-
Quenching & Workup:
-
Quench carefully with ice-water (50 mL) to destroy excess NaH.[1]
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify crude residue via Flash Column Chromatography (Silica Gel 60).
-
Elute with a gradient of Hexane → 20% EtOAc/Hexane.
-
Visualizing the Synthesis Workflow
Figure 1: Synthetic pathway for generating lipophilic METI inhibitors from the N-ethylpyrimidin-4-amine scaffold.
Application 2: Biological Screening (Mitochondrial Complex I Inhibition)
Once the library is synthesized, the compounds must be validated for their mechanism of action. The target is Complex I (NADH:ubiquinone oxidoreductase) .
Rationale for Experimental Design
-
Assay Principle: Complex I catalyzes the transfer of electrons from NADH to Ubiquinone (CoQ). By measuring the oxidation of NADH to NAD+ (absorbance decrease at 340 nm), we can quantify inhibition kinetics.
-
Relevance: This assay confirms that the synthesized compound acts as a true METI acaricide/fungicide and not a general toxicant.
Protocol: Spectrophotometric NADH Oxidation Assay
Materials:
-
Mitochondrial fraction (isolated from Botrytis cinerea for fungicides or bovine heart for general screening).
-
Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM MgCl₂, 2.5 mg/mL BSA.
-
Substrate: NADH (reduced form, 150 µM final conc).
-
Electron Acceptor: Decylubiquinone (50 µM).
-
Test Compounds (dissolved in DMSO).[2]
Step-by-Step Methodology:
-
Preparation:
-
Baseline Establishment:
-
In a UV-transparent cuvette (or 96-well plate), add 980 µL of mitochondrial suspension.
-
Add 10 µL of Test Compound (various concentrations for IC₅₀ determination). Incubate for 3 minutes at 25°C.
-
-
Reaction Initiation:
-
Add 10 µL of Decylubiquinone (activator).
-
Initiate reaction by adding NADH (final conc. 150 µM).
-
-
Measurement:
-
Immediately monitor the decrease in Absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) for 5 minutes.
-
Control: Run a "DMSO only" blank (100% activity) and a "Rotenone" positive control (known Complex I inhibitor).
-
-
Data Analysis:
-
Calculate the slope (ΔAbs/min) for the linear portion of the curve.
-
Visualizing the Mechanism of Action
Figure 2: Mechanism of Action.[1] The derivative binds to Complex I, halting electron transport and ATP production.
References
-
Guan, A., et al. (2024).[3] "Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry.
-
Zhang, N., et al. (2019). "Design, synthesis, and insecticidal/acaricidal evaluation of novel pyrimidinamine derivatives containing phenyloxazole moiety." Chemical Papers.
-
Fisher, N., et al. (2020). "Inhibitors of the Mitochondrial Electron Transport Chain and de novo Pyrimidine Biosynthesis."[4][5][6] Bentham Science.[1]
-
PubChem Compound Summary. (2023). "2-Methylpyrimidin-4-amine and related scaffolds." National Center for Biotechnology Information.[1]
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Using N-ethylpyrimidin-4-amine in the synthesis of PLK4 inhibitors
Application Note: Synthesis of Aminopyrimidine-Based PLK4 Inhibitors Utilizing N-Ethylpyrimidin-4-amine
Part 1: Introduction & Strategic Rationale
1.1 The Biological Imperative: PLK4 as a Therapeutic Target Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2][3][4] Unlike other mitotic kinases (PLK1-3), PLK4 levels must be strictly oscillated; overexpression leads to centrosome amplification, multipolar spindles, and aneuploidy—a hallmark of aggressive tumorigenesis. Conversely, complete inhibition causes progressive centriole loss and G1 arrest.
1.2 The Chemical Solution: The Aminopyrimidine Scaffold While first-generation inhibitors like CFI-400945 utilize an indazole-spiro backbone, second-generation strategies (exemplified by Centrinone analogs and recent literature) increasingly favor the 2,4-diaminopyrimidine core. This privileged scaffold functions as a hinge-binder, where:
-
C2-Position: Typically binds a bulky aromatic group (aniline/indazole) that occupies the hydrophobic pocket and ensures specificity.
-
C4-Position: The N-ethylamino group (derived from our topic molecule) projects towards the solvent front or interacts with the ribose-binding pocket, modulating solubility and pharmacokinetic properties.
This guide details the synthesis of a representative PLK4 inhibitor, PLK4-i-Ethyl , utilizing 2-chloro-N-ethylpyrimidin-4-amine as the critical divergent intermediate.
Part 2: Detailed Synthetic Protocol
Phase 1: Regioselective Synthesis of the Core Intermediate
Objective: Synthesize 2-chloro-N-ethylpyrimidin-4-amine from 2,4-dichloropyrimidine. Challenge: The starting material has two electrophilic sites. The C4 position is naturally more reactive due to the para-like resonance effect of the ring nitrogens. However, temperature control is vital to prevent the formation of the C2-isomer or the 2,4-disubstituted byproduct.
Reagents:
-
Ethylamine (2.0 M in THF, 1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Protocol:
-
Preparation: Dissolve 2,4-dichloropyrimidine (5.0 g, 33.6 mmol) in EtOH (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Critical: Low temperature favors the kinetic product (C4-substitution).
-
Addition: Add TEA (7.0 mL, 50.4 mmol). Then, add the Ethylamine solution (18.5 mL, 37.0 mmol) dropwise over 30 minutes via an addition funnel.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
-
Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes). The product (Rf ~0.4) should be distinct from the starting material (Rf ~0.8) and the bis-substituted byproduct (Rf < 0.1).
-
Workup: Remove volatiles under reduced pressure. Resuspend residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Yield Expectation: 85-90% as a white solid.
-
Validation: ¹H NMR should show a distinct triplet for the ethyl group and two doublets for the pyrimidine protons.
-
Phase 2: Coupling of the Specificity Moiety
Objective: Install the "tail" moiety (e.g., a substituted aniline) at the C2 position to finalize the PLK4 inhibitor. Reaction Type: Acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination. We will use the acid-catalyzed method for scalability.
Reagents:
-
Intermediate: 2-chloro-N-ethylpyrimidin-4-amine (1.0 eq)[5]
-
Nucleophile: 4-(4-methylpiperazin-1-yl)aniline (1.0 eq) (Mimics the solubilizing tail of many kinase inhibitors).
-
Catalyst: HCl (4M in Dioxane) or p-TSA.
-
Solvent: n-Butanol or Isopropanol.
Step-by-Step Protocol:
-
Setup: In a pressure vial, combine the Intermediate (200 mg, 1.27 mmol) and the Aniline (242 mg, 1.27 mmol) in n-Butanol (4 mL).
-
Catalysis: Add HCl in Dioxane (0.1 mL, cat.).
-
Reflux: Seal the vial and heat to 110°C for 12-16 hours. Note: The C2-chlorine is less reactive; high heat is required.
-
Workup: Cool to RT. A precipitate often forms (the HCl salt of the product). Filter the solid and wash with cold ether.
-
Free Basing: Suspend the solid in DCM, wash with saturated NaHCO₃ to liberate the free base.
-
Final Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Part 3: Data Presentation & Visualization
Table 1: Troubleshooting the Synthesis
| Issue | Probable Cause | Corrective Action |
| High levels of Bis-substitution | Reaction temperature too high or excess amine added too fast. | Maintain strict 0°C during addition. Add amine dropwise. |
| Low Yield in Phase 2 | Deactivation of the aniline nucleophile or poor leaving group ability at C2. | Switch to Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos, Cs₂CO₃, Dioxane, 100°C). |
| Regioisomer Contamination | Attack at C2 during Phase 1. | Ensure 2,4-dichloropyrimidine is dissolved before amine addition. Use a less polar solvent (DCM) if problem persists. |
Figure 1: Synthetic Pathway Visualization
Caption: Two-step convergent synthesis of the aminopyrimidine PLK4 inhibitor scaffold.
Figure 2: Mechanism of Action (PLK4 Inhibition)
Caption: Pharmacological blockade of PLK4 signaling leading to centriole duplication failure.
Part 4: Quality Control & Validation
4.1 Analytical Verification
-
LC-MS: The final compound should show a clean peak [M+H]+ corresponding to the molecular weight (approx. 340-360 Da depending on the aniline).
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C2-H pyrimidine signal and the appearance of aromatic protons from the aniline. The ethyl group signals (triplet ~1.2 ppm, quartet ~3.4 ppm) must remain intact.
4.2 Biological Assay (Protocol) To verify PLK4 inhibition, use the ADP-Glo™ Kinase Assay (Promega):
-
Enzyme: Recombinant Human PLK4 (1-5 ng/well).
-
Substrate: Casein or Myelin Basic Protein (MBP).
-
Condition: Incubate Inhibitor + PLK4 + Substrate + ATP (10 µM) for 60 min at RT.
-
Readout: Add ADP-Glo reagent, incubate 40 min. Add Kinase Detection Reagent, incubate 30 min. Read Luminescence.
-
Success Criteria: IC₅₀ < 50 nM indicates potent inhibition.[7]
References
-
Mason, J. M., et al. (2014).[8] "Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent." Cancer Cell.[8] Link
-
Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science. Link
-
Xue, Y., et al. (2023).[9][10] "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." RSC Medicinal Chemistry.[9][11] Link
-
Laufer, S., et al. (2013). "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines." Synthesis. Link
-
Selleck Chemicals. "CFI-400945 Data Sheet." Link
Sources
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- 4. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification Challenges of N-ethylpyrimidin-4-amine
This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of N-ethylpyrimidin-4-amine. As a substituted pyrimidine, this compound possesses a basic amine functional group that introduces specific, often predictable, hurdles in standard purification workflows. This document provides in-depth, experience-driven solutions to these common problems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise before and during the purification process.
Q1: What are the most common impurities I should expect in my crude N-ethylpyrimidin-4-amine sample?
The impurity profile of your crude product is intrinsically linked to your synthetic route. However, for typical nucleophilic aromatic substitution reactions to produce N-ethylpyrimidin-4-amine, you can anticipate the following:
-
Unreacted Starting Materials: Residual 4-halopyrimidine (e.g., 4-chloropyrimidine) or unreacted ethylamine.
-
Over-alkylation Byproducts: While less common for secondary amines on a pyrimidine ring, depending on the reaction conditions, further reaction on another nitrogen atom of the pyrimidine ring is a possibility.
-
Solvent and Reagents: Residual solvents from the reaction or workup, and leftover catalysts or bases.
-
Degradation Products: Amines, particularly when heated or exposed to air, can undergo oxidation to form N-oxides. They can also react with atmospheric carbon dioxide to form carbonate salts, which can complicate analysis and purification.[1]
Q2: How do I choose the best primary purification method based on my experiment's scale?
The optimal purification strategy depends on the quantity of crude material and the nature of the impurities.
-
For Small-Scale (< 1 g) and High-Purity Requirements: Flash column chromatography is ideal for separating compounds with different polarities and for achieving high purity on a laboratory scale.[1]
-
For Large-Scale (> 5 g) or to Remove Gross Impurities: Acid-base extraction is a highly scalable and cost-effective method.[1][2][3] It is particularly effective for separating the basic N-ethylpyrimidin-4-amine from any neutral or acidic impurities.[2][4]
-
For Solid Products with Moderate Purity: Recrystallization is an excellent final polishing step for solid compounds.[1] It can be performed on the free base or, more effectively, by forming a salt (e.g., hydrochloride) to induce crystallization.[1][5]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: My compound seems to be degrading during purification, especially when heated. Why is this happening?
Thermal degradation of amines can occur, particularly in the presence of CO2 and water, which are common in laboratory environments.[6] This process can be accelerated at higher temperatures, such as during solvent evaporation under high heat or in a distillation setup.[6] The degradation can lead to the formation of ureas and other complex byproducts.[6]
Preventative Measures:
-
Minimize Heat: Use a rotary evaporator with a water bath set to the lowest effective temperature (e.g., <40°C).
-
Inert Atmosphere: For highly sensitive compounds, handle and store them under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reaction with CO2.
-
Avoid Strong Acids/Bases unless necessary: While acid-base extraction is a powerful tool, prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to hydrolysis or other side reactions on the pyrimidine ring.
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash chromatography of basic amines on standard silica gel is a frequent source of difficulty. The acidic nature of the silanol (Si-OH) groups on the silica surface interacts strongly with the basic amine, causing a host of problems.[1][7]
Issue 1: Severe tailing or streaking of the product on a silica gel column.
-
Causality: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[1] This interaction leads to a non-linear adsorption isotherm, where a portion of the compound "sticks" to the column and elutes slowly, resulting in a smeared or tailing band.
-
Solution 1: Add a Competing Base to the Eluent. Incorporating a small amount (0.5-2%) of a volatile competing base, such as triethylamine (Et3N) or ammonia (as a solution in methanol), into your mobile phase is the most common and effective solution.[1][8] The competing base neutralizes the acidic silanol sites, allowing your product to travel through the column with minimal unwanted interaction, resulting in sharper peaks.[7]
-
Solution 2: Use a Deactivated Stationary Phase. If adding a base is not sufficient or is incompatible with your molecule, consider using a different stationary phase.
Issue 2: The product is not eluting from the silica column, even with highly polar solvents.
-
Causality: Your compound is irreversibly binding to the silica gel. This happens when the interaction is extremely strong. Highly polar amines are particularly susceptible to this problem.[10]
-
Solution: Switch to a reverse-phase chromatography setup. In reverse-phase (e.g., C18 silica), the separation is based on hydrophobicity. By adjusting the mobile phase pH to be alkaline (e.g., adding 0.1% TEA to a water/acetonitrile gradient), you can ensure your amine is in its neutral, free-base form.[7] This makes it more hydrophobic (more retentive), allowing for a successful separation.[7]
Issue 3: Poor separation from a closely-related impurity.
-
Causality: The mobile phase you have chosen does not provide adequate selectivity between your product and the impurity. Selectivity is the most critical parameter for achieving separation.[7]
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems. If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system, which has different selectivity properties.
-
Solution 2: Run a Gradient Elution. Instead of running the column with a single solvent mixture (isocratic), start with a low-polarity mobile phase and gradually increase its polarity over time. This can help resolve compounds that are close together.[8]
Chromatography Troubleshooting Summary
| Problem | Probable Cause | Recommended Solution |
| Tailing/Streaking | Strong interaction with acidic silica gel.[1] | Add 1% triethylamine to the eluent; switch to an alumina or amine-functionalized column.[1][8] |
| No Elution | Irreversible binding to silica. | Switch to reverse-phase chromatography with a high pH mobile phase modifier.[7] |
| Poor Separation | Insufficient selectivity of the mobile phase.[7] | Screen different solvent systems (e.g., DCM/MeOH); use a gradient elution.[8] |
Section 3: Troubleshooting Guide: Crystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.
Issue 1: The compound "oils out" instead of crystallizing.
-
Causality: The compound's solubility in the cooling solvent is still too high, or the solution is becoming supersaturated too quickly. This is common when the solution is cooled too rapidly or if the boiling point of the solvent is much higher than the melting point of the solute.
-
Solution 1: Slow Down the Cooling. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.
-
Solution 2: Use a More Dilute Solution. Your initial solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Solution 3: Change the Solvent System. The chosen solvent may be too good a solvent. Try a solvent in which the compound has slightly lower solubility at high temperatures, or use a two-solvent system.[11]
Issue 2: No crystals form upon cooling.
-
Causality: The solution is not supersaturated, meaning the compound is still too soluble at the lower temperature, or there are no nucleation sites for crystal growth to begin.
-
Solution 1: Induce Crystallization.
-
Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.
-
Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
-
Solution 2: Reduce Solvent Volume. Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Solution 3: Add an Anti-solvent. If using a single-solvent system, you can slowly add a second solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.[11]
Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A very general and effective solvent for many organic compounds.[11][12] |
| Isopropanol | 82 | Polar | Similar to ethanol, often used in industrial processes. |
| Ethyl Acetate | 77 | Medium | Good for compounds with ester-like functionalities.[11] |
| Acetone | 56 | Medium | A strong solvent, often used in a pair with a non-polar solvent like hexane.[11] |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds. |
| Hexane/Heptane | ~69 / ~98 | Non-polar | Typically used as the "anti-solvent" in a two-solvent system with a more polar solvent. |
Section 4: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate N-ethylpyrimidin-4-amine from neutral or acidic impurities. It relies on the ability to convert the basic amine into a water-soluble salt.[2][4]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude N-ethylpyrimidin-4-amine in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure. This converts the amine into its water-soluble hydrochloride salt.[2][13]
-
Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer (or upper, depending on the organic solvent's density) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with 1M HCl two more times to ensure all the amine has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M aqueous sodium hydroxide (NaOH) with swirling until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the hydrochloride salt, regenerating the free amine.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract it three times with fresh portions of the organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified N-ethylpyrimidin-4-amine.
Protocol 2: Purification by Flash Chromatography on Silica Gel
This protocol is optimized for purifying amines on standard silica gel.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of Ethyl Acetate and Hexanes, or Dichloromethane and Methanol.
-
Prepare the Eluent: To the chosen solvent system, add 1% triethylamine (Et3N) by volume (e.g., 10 mL of Et3N in 990 mL of solvent). This will be your mobile phase.
-
Pack the Column: Pack a flash chromatography column with silica gel using your prepared eluent. Ensure the column is packed evenly without any cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or dichloromethane). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
Run the Column: Elute the column with the triethylamine-containing mobile phase, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent (and the volatile triethylamine) under reduced pressure.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
Reddit r/Chempros. Amine workup. [Link]
-
Confluence. Acid and Base Extraction. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
ResearchGate. Substances yield after recrystallization from different solvents. [Link]
-
Zhang, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules. [Link]
-
Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]
-
Knuutila, H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
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- 13. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Technical Support Center: Synthesis of N-ethylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of N-ethylpyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and prevent unwanted side reactions during your experiments. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-ethylpyrimidin-4-amine?
The most prevalent and direct method for synthesizing N-ethylpyrimidin-4-amine is through the nucleophilic aromatic substitution (SNAr) reaction of 4-chloropyrimidine with ethylamine. The electron-deficient nature of the pyrimidine ring makes the C4 position highly susceptible to nucleophilic attack by the amine, leading to the displacement of the chloride leaving group.
Q2: I'm observing a significant amount of a byproduct with a higher molecular weight. What is it likely to be?
A common byproduct in this synthesis is the dialkylated product, N,N-diethylpyrimidin-4-amine. This occurs when the initially formed N-ethylpyrimidin-4-amine acts as a nucleophile and reacts further with the ethylating agent present in the reaction mixture. Controlling the stoichiometry and reaction conditions is crucial to minimize this over-reaction.[1][2]
Q3: My reaction is sluggish, and I'm getting low conversion to the desired product. How can I improve the reaction rate?
Low reactivity can be due to several factors. The reaction often requires heating to proceed at a practical rate. Increasing the temperature incrementally can be beneficial. Additionally, the choice of solvent plays a key role. While polar protic solvents like ethanol or isopropanol are commonly used, aprotic polar solvents such as DMF or DMSO can sometimes enhance the reaction rate, although they may also promote side reactions if not carefully controlled. The use of a base, such as triethylamine or diisopropylethylamine (DIPEA), is typically required to neutralize the HCl generated during the reaction, which can protonate the ethylamine and reduce its nucleophilicity.[3][4] Microwave-assisted synthesis can also dramatically reduce reaction times, often from hours to minutes.[5]
Q4: I've noticed a significant amount of 4-hydroxypyrimidine in my crude product. What causes this and how can I prevent it?
The formation of 4-hydroxypyrimidine is due to the hydrolysis of the 4-chloropyrimidine starting material. This side reaction is more prevalent when using protic solvents, especially in the presence of water and at elevated temperatures. To minimize hydrolysis, ensure that your reagents and solvent are anhydrous. If water is intentionally used as a solvent, it can act as a competing nucleophile, and its reactivity can be exacerbated by high temperatures and prolonged reaction times.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step guidance to resolve them.
Problem 1: Excessive Formation of N,N-diethylpyrimidin-4-amine (Dialkylation)
Symptoms:
-
GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of N,N-diethylpyrimidin-4-amine.
-
NMR of the crude product shows complex signals in the ethyl region, indicating the presence of both mono- and diethylated products.
-
Difficulty in purifying the desired N-ethylpyrimidin-4-amine.
Root Causes and Mechanistic Insight: The formation of the dialkylated byproduct occurs because the product, N-ethylpyrimidin-4-amine, is also a nucleophile and can compete with ethylamine for the 4-chloropyrimidine. More commonly, if an ethylating agent like ethyl iodide or ethyl bromide is used, the product can be further alkylated.
Solutions:
| Strategy | Action | Rationale |
| Control Stoichiometry | Use a controlled excess of ethylamine (e.g., 1.5 to 2 equivalents) relative to 4-chloropyrimidine. | A higher concentration of the primary amine will outcompete the secondary amine product for the electrophilic pyrimidine. |
| Slow Addition | Add the 4-chloropyrimidine solution dropwise to the solution of ethylamine and base. | This maintains a high concentration of ethylamine relative to the product throughout the reaction, favoring mono-alkylation. |
| Temperature Control | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor by TLC or LC-MS. | Higher temperatures can sometimes favor the thermodynamically more stable, more substituted product. |
| Choice of Base | Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). | This will effectively scavenge the generated HCl without competing as a nucleophile. |
Problem 2: Formation of 4-Hydroxypyrimidine (Hydrolysis)
Symptoms:
-
A polar spot on TLC that does not correspond to the starting material or product.
-
A peak in the mass spectrum of the crude product corresponding to the mass of 4-hydroxypyrimidine.
Root Causes and Mechanistic Insight: Water or other protic solvents can act as nucleophiles, attacking the C4 position of the pyrimidine ring, especially at elevated temperatures.
Solutions:
| Strategy | Action | Rationale |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | This minimizes the presence of water, the primary nucleophile for hydrolysis. |
| Solvent Choice | Consider using aprotic solvents like THF, dioxane, or DMF if hydrolysis is severe. | Aprotic solvents cannot act as nucleophiles in this side reaction. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged heating increases the likelihood of hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-ethylpyrimidin-4-amine
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyrimidine (1.0 eq).
-
Add a suitable solvent (e.g., ethanol, isopropanol, or THF, approximately 10 mL per gram of 4-chloropyrimidine).
-
Add a non-nucleophilic base, such as triethylamine (2.0 eq) or diisopropylethylamine (2.0 eq).
-
Add ethylamine (1.5-2.0 eq), either as a solution in the reaction solvent or neat if using a sealed vessel for gaseous ethylamine.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chloropyrimidine is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Proceed with purification (see purification protocols below).
Protocol 2: Purification of N-ethylpyrimidin-4-amine
A. Acid-Base Extraction: [6][7]
This technique is useful for removing neutral and acidic impurities. It can also help separate the more basic N,N-diethylpyrimidin-4-amine from the desired product, although this can be challenging.
-
Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The amine products will move into the aqueous layer as their hydrochloride salts.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer to a pH of >10 with a base like NaOH or K₂CO₃.
-
Extract the aqueous layer multiple times with an organic solvent (ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine product.
B. Column Chromatography: [8][9][10][11]
Column chromatography is effective for separating the desired product from byproducts with different polarities.
-
Stationary Phase: Silica gel is commonly used. However, amines can streak on silica due to interactions with acidic silanol groups.
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used.
-
To Prevent Tailing:
C. Recrystallization: [13][14]
If the crude product is a solid, recrystallization can be a highly effective purification method.
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Suitable solvents might include ethanol, isopropanol, or mixtures with hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Monitoring
Regular monitoring of the reaction is crucial for optimizing conditions and minimizing side products.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the consumption of the starting material and the formation of products. A suitable eluent system might be ethyl acetate/hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): [15][16][17] An excellent technique for identifying and quantifying the desired product and volatile byproducts like N,N-diethylpyrimidin-4-amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and identifying both volatile and non-volatile components, including the 4-hydroxypyrimidine byproduct.
By understanding the potential side reactions and implementing the strategies outlined in this guide, you can significantly improve the outcome of your N-ethylpyrimidin-4-amine synthesis, leading to higher yields and purer products.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. Retrieved from [Link]
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.).
-
Gonzalez-Jeria, N., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Substitution in 6-Alkoxy-4-chloro-5-nitropyrimidines. ChemRxiv. Retrieved from [Link]
-
Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LibreTexts. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
-
Kharlamova, A. D., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Almanza-Encarnación, S. I., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2023(2), M1633. Retrieved from [Link]
-
ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved from [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1141-1154. Retrieved from [Link]
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Al-Hiari, Y. M., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(8), 1818. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
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Hoff, B. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]
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Li, J. G., et al. (2002). [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column]. Se Pu, 20(4), 359-61. Retrieved from [Link]
-
ResearchGate. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Retrieved from [Link]
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Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
ARKIVOC. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Pal, B. C. (1975). Separation of Nucleic Acid Hydrolysis Products, Purines, Pyrimidines, Nucleosides, Nucleotides, Ribonucleic Acid Hydrolyzates, and Mixtures From Nucleotide Syntheses by Column Chromatography on Amberlite XAD-4. Journal of Chromatography A, 104(1), 189-195. Retrieved from [Link]
-
Hafez, H. N., et al. (2016). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Chinese Chemical Society, 63(6), 499-509. Retrieved from [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102213. Retrieved from [Link]
-
ResearchGate. (2025). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. Retrieved from [Link]
-
Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 365-374. Retrieved from [Link]
-
Kurtz, A. J., & Gates, K. S. (2012). Products generated by amine-catalyzed strand cleavage at apurinic/apyrimidinic sites in DNA: new insights from a biomimetic nucleoside model system. Nucleic Acids Research, 40(19), 9778–9787. Retrieved from [Link]
-
Hunchak, C., et al. (2013). Measurement of nitrosamine and nitramine formation from NOx reactions with amines during amine-based CO2 capture. Energy Procedia, 37, 176-183. Retrieved from [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. biotage.com [biotage.com]
- 10. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 11. orgsyn.org [orgsyn.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: N-ethylpyrimidin-4-amine Scaffold Specifics
Welcome to the Technical Support Center. Subject: Troubleshooting Off-Target Effects in N-ethylpyrimidin-4-amine Derivatives Ticket ID: OTS-EPA-2024 Support Level: Senior Application Scientist
Executive Summary: The "Privileged Scaffold" Paradox
You are likely working with N-ethylpyrimidin-4-amine derivatives because they are excellent ATP-competitive kinase inhibitors. This pharmacophore forms the "hinge-binding" motif in numerous inhibitors targeting LRRK2 , JNK , CDK , and JAK family kinases.
The Problem: The very feature that makes this scaffold potent—its ability to mimic the adenine ring of ATP and form hydrogen bonds with the kinase hinge region—is the source of its liability. The N-ethyl group often occupies the ribose-binding pocket or solvent front, but the core pyrimidine-amine motif is highly promiscuous across the human kinome (approx. 518 kinases).
The Objective: This guide provides a rigorous experimental framework to distinguish between bona fide target modulation and phenotypic artifacts caused by "polypharmacology" (off-target binding).
Diagnostic Module: Is Your Phenotype Real?
Before assuming your compound is working, you must validate that the observed phenotype (e.g., cell death, cytokine reduction) is driven by your specific target.
Troubleshooting Workflow: The Phenotypic Mismatch
Scenario: Your compound inhibits cell proliferation with an IC50 of 50 nM, but Western blots show minimal inhibition of the downstream substrate at that concentration.
Diagnosis: This is a classic "Phenotypic Disconnect." The cytotoxicity is likely driven by an off-target anti-proliferative kinase (e.g., CDK1 , PLK1 , or TTK ) or a non-kinase target (e.g., Tubulin or NQO2).
Decision Matrix (DOT Visualization):
Caption: Diagnostic workflow for resolving discrepancies between phenotypic potency and biochemical target inhibition.
Validation Protocols: Proving Target Engagement
To confirm your N-ethylpyrimidin-4-amine compound is engaging the target inside the cell (where ATP concentrations are millimolar, competing with your drug), you cannot rely solely on enzymatic assays.
Protocol A: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for validating intracellular target engagement. It relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
Why this matters for Pyrimidine Amines: These compounds often have different residence times in cells compared to buffers. CETSA captures the in situ binding equilibrium.
Step-by-Step Methodology:
-
Preparation:
-
Treat 1x10^6 cells/condition with Compound (10x IC50) or DMSO for 1 hour.
-
Critical Control: Include a known high-affinity binder as a positive control if available.
-
-
Thermal Challenge:
-
Aliquot cells into PCR tubes.
-
Apply a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.
-
Cool immediately to room temperature (RT) for 3 minutes.
-
-
Lysis & Separation:
-
Add lysis buffer (with protease inhibitors).[2]
-
Freeze-Thaw x3: Liquid nitrogen to 25°C water bath. This ensures complete lysis without detergents that might alter thermal stability artificially.
-
Centrifuge at 20,000 x g for 20 min at 4°C.
-
Mechanism:[3][4][5] Unbound/unstable proteins denature and precipitate. Bound/stabilized proteins remain in the supernatant.
-
-
Detection:
-
Analyze supernatant via Western Blot.
-
Plot Band Intensity vs. Temperature.
-
CETSA Workflow Diagram:
Caption: CETSA workflow. Ligand binding prevents precipitation, resulting in a shift in the soluble protein melting curve.
Mitigation Strategies: The "Negative Control" System
A common error in chemical biology is using DMSO as the only control. For N-ethylpyrimidin-4-amine scaffolds, you must synthesize a Negative Control Compound .
Design Principle: Create a structural analog that is chemically almost identical but sterically incapable of binding the ATP pocket of your target.
-
Modification: Methylate the N-ethyl amine nitrogen or introduce a bulky group at the C5 position of the pyrimidine ring (the "gatekeeper" facing region).
-
Validation: Ensure this analog has >100-fold higher IC50 against the primary target but retains similar physicochemical properties (LogP, solubility).
Experimental Logic: If your active compound kills cells, but the negative control (which shares the same scaffold but doesn't hit the target) also kills cells, your phenotype is off-target .[5]
Data Comparison: Selecting the Right Assay
Use this table to select the validation method appropriate for your stage of research.
| Assay Type | Readout | Pros | Cons | Best For |
| Enzymatic IC50 | Phosphorylation (ADP/ATP) | High throughput, quantitative. | Artificial conditions (no ATP competition). | Initial SAR screening. |
| Kinome Profiling | % Inhibition @ fixed conc. | Identifies off-targets across 300+ kinases. | Expensive; doesn't predict cellular toxicity. | Safety/Selectivity checks. |
| CETSA | Thermal Stability ( | Measures target engagement in live cells.[1][6][7][8] | Low throughput; requires good antibodies. | Validating mechanism of action.[1][3][5][9] |
| CRISPR Rescue | Cell Viability | Definitive proof of on-target efficacy. | Time-consuming to generate resistant lines. | Final publication-quality proof. |
Frequently Asked Questions (FAQs)
Q1: My N-ethylpyrimidin-4-amine compound precipitates in cell media. How do I fix this? A: This scaffold can be lipophilic. Do not exceed 0.5% DMSO final concentration. If precipitation persists, check if your compound is aggregating (a common cause of false positives). Run a Dynamic Light Scattering (DLS) assay. If particles >100nm are detected, your "inhibition" is likely due to non-specific protein sequestration by aggregates, not specific binding [1].
Q2: I see inhibition of my target, but also strong inhibition of CYP450 enzymes. Is this related? A: Yes. The pyrimidine nitrogen lone pairs can coordinate with the heme iron in CYP450 enzymes. This is a metabolic liability, not a kinase off-target effect. Consider adding steric bulk near the pyrimidine nitrogens or changing the electronic properties of the ring to reduce heme coordination [2].
Q3: Can I use this scaffold for kinases with a small Gatekeeper residue? A: Yes, N-ethylpyrimidin-4-amines are often preferred for kinases with small gatekeepers (e.g., Threonine or Alanine). However, this also makes them prone to hitting other small-gatekeeper kinases like Lck or Src . You must counter-screen against these specific kinases early in your cascade [3].
References
-
Shoichet, B. K. (2006). Screening for ligands using a generic and high-throughput light-scattering-based assay.[6] Journal of Biomolecular Screening. Link
-
Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery: what's next in the field? ACS Chemical Biology. Link
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[5][10] Nature Reviews Cancer. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][6][7][8] Nature Protocols. Link
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of N-ethylpyrimidin-4-amine for preclinical studies
Department: Process Development & Scale-Up Support Agent: Senior Application Scientist Ticket ID: SC-PYR-04-ETH Status: Open
Introduction: The Scale-Up Challenge
Scaling up the synthesis of N-ethylpyrimidin-4-amine via Nucleophilic Aromatic Substitution (SNAr) presents a classic dichotomy in process chemistry: the reaction is kinetically favorable but thermodynamically unforgiving.
While the electron-deficient nature of the pyrimidine ring facilitates the displacement of the 4-chloro leaving group, this same reactivity invites hydrolysis and thermal runaways. This guide transitions you from "medicinal chemistry scale" (mg) to "preclinical scale" (100g – 1kg), prioritizing safety, purity, and throughput.
Module 1: Reaction Optimization (The "Make")
FAQ: Reaction Kinetics & Exotherm Control
Q: I observed a rapid temperature spike upon adding ethylamine. How do I control this at a 500g scale?
A: The reaction between 4-chloropyrimidine and ethylamine is highly exothermic. At the milligram scale, heat dissipation is instantaneous. At the kilogram scale, it is a safety hazard.[1]
-
The Mechanism: The amine attacks the C4 position, forming a Meisenheimer-like complex before expelling chloride. This bond formation releases significant energy.
-
The Fix (Dosing Strategy): Do not add the amine in one portion.
-
Solvent Heat Sink: Dissolve the 4-chloropyrimidine in 5–10 volumes of Isopropanol (IPA) or Ethanol.
-
Cryo-Dosing: Cool the reactor to 0–5°C.
-
Controlled Addition: Add the ethylamine solution (70% in water or 2M in THF) dropwise over 1–2 hours. Monitor the internal temperature (IT); do not allow IT to exceed 20°C during addition.
-
Ramp: Only after addition is complete should you ramp to reaction temperature (typically 60–80°C).
-
Q: Can I use aqueous ethylamine, or must it be anhydrous?
A: You can use 70% aqueous ethylamine, but you must mitigate hydrolysis risks.
-
Risk: Water competes as a nucleophile, potentially forming pyrimidin-4-ol (4-hydroxypyrimidine).
-
Mitigation: Use a slight excess of amine (2.5 – 3.0 equivalents). The amine is a better nucleophile than water. If the hydrolysis impurity exceeds 2% by HPLC, switch to anhydrous ethylamine in THF or Ethanol.
Module 2: Impurity Management (The "Clean")
FAQ: Troubleshooting Impurities
Q: I see a persistent peak at RRT 0.85 in HPLC. What is it?
A: This is likely pyrimidin-4-ol (hydrolysis product).
-
Why it forms: Moisture ingress or insufficient amine equivalents.
-
Removal: This impurity is amphoteric but significantly more acidic than your product.
-
Wash: Dissolve crude in EtOAc.[2] Wash with 1M NaOH. The pyrimidin-4-ol will deprotonate and move to the aqueous layer as the sodium salt. Your product (secondary amine) will remain in the organic layer.
-
Q: My product is turning dark brown/black upon drying.
A: Aminopyrimidines are prone to oxidation and "tarring" if residual acid is present.
-
The Cause: The reaction generates HCl.[3] If you strip the solvent without neutralizing, the concentrated HCl can degrade the pyrimidine ring during the heat of distillation.
-
The Fix: Ensure a full base quench (sat. NaHCO3) before solvent evaporation. The final pH of the aqueous workup should be >9.
Module 3: Isolation & Workup (The "Keep")
FAQ: Avoiding Chromatography
Q: Column chromatography is not feasible for my 1kg batch. How do I isolate the solid?
A: We recommend an Acid-Base Swing Extraction followed by Crystallization .
Protocol:
-
Extraction: Evaporate reaction solvent. Dissolve residue in EtOAc.
-
Acid Wash: Extract organic layer with 1M HCl (3x). The product moves to the aqueous phase (protonated). Non-basic impurities (tars, unreacted chloride) stay in EtOAc.
-
Basify: Treat the acidic aqueous phase with 4M NaOH until pH 12. Product precipitates or oils out.
-
Crystallization: Extract back into EtOAc, dry, and concentrate. Recrystallize from Heptane/EtOAc (9:1) or IPA/Water .
Master Protocol: Preclinical Scale-Up (100g Basis)
Safety Warning: 4-Chloropyrimidine is a skin irritant and sensitizer.[4] Perform all operations in a fume hood.
Step-by-Step Workflow
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, and reflux condenser.
-
Charge: Add 4-chloropyrimidine (100 g, 0.87 mol) and Isopropanol (600 mL) . Stir at 250 RPM.
-
Cooling: Circulate coolant to bring internal temperature to 5°C .
-
Addition: Charge 70% Ethylamine in water (168 g, ~2.6 mol, 3.0 equiv) into an addition funnel. Add dropwise over 90 mins, maintaining IT < 20°C.
-
Reaction: Warm to 65°C and hold for 4–6 hours.
-
IPC (In-Process Control): Check HPLC. Target < 1% starting material.
-
-
Quench: Cool to 20°C. Add Water (400 mL) and Sat. NaHCO3 (100 mL) .
-
Workup:
-
Concentrate under vacuum to remove bulk IPA/excess amine.
-
Extract aqueous residue with EtOAc (3 x 300 mL) .
-
Combine organics and wash with Brine (200 mL) .
-
Dry over Na2SO4 and filter.
-
-
Crystallization: Concentrate to ~200 mL volume. Slowly add Heptane (400 mL) while stirring. Cool to 0°C for 2 hours. Filter the white crystalline solid.
Visualizing the Process
Process Flow Diagram (Graphviz)
Caption: Workflow for the SNAr synthesis of N-ethylpyrimidin-4-amine, highlighting critical control points (red) and purification steps (blue).
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Chloride : 3.0 eq Amine | Excess amine drives kinetics and scavenges HCl byproduct. |
| Temperature | Addition: <20°C | Reaction: 65°C |
| Concentration | 5–7 Volumes Solvent | Sufficient dilution acts as a thermal buffer. |
| Yield Target | > 85% Isolated | High conversion expected; losses primarily in mother liquor. |
| Purity Target | > 98% (HPLC) | Required for preclinical toxicology studies. |
References
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. (General overview of SNAr prevalence in drug synthesis). Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. (Validation of aminopyrimidine pharmacophores). Link
-
National Center for Biotechnology Information. (2024). "4-Chloropyrimidine Compound Summary." PubChem. (Safety and Physical Property Data). Link
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for Acid-Base Swing and Crystallization principles). Link
Sources
Validation & Comparative
Benchmarking the Scaffold: N-ethylpyrimidin-4-amine vs. Established Kinase Inhibitors
Executive Summary: The Fragment vs. The Drug
In the landscape of kinase inhibitor discovery, N-ethylpyrimidin-4-amine represents a classic "privileged scaffold"—a minimal chemical structure capable of binding the ATP-binding site of multiple protein kinases. Unlike fully elaborated drugs (e.g., Imatinib, Pazopanib), this molecule serves as a Fragment-Based Drug Discovery (FBDD) lead.
This guide compares the intrinsic efficacy and binding kinetics of the N-ethylpyrimidin-4-amine core against fully optimized Type I and Type II kinase inhibitors. We analyze why this scaffold exhibits high Ligand Efficiency (LE) despite lower absolute potency, and how it serves as the foundational "anchor" for next-generation therapeutics.
Mechanistic Comparison: Hinge Binding Topology
To understand efficacy, one must understand the binding mode. The pyrimidin-4-amine motif functions as a Type I ATP-competitive binder .
-
N-ethylpyrimidin-4-amine (The Scaffold): Interacts exclusively with the kinase hinge region . The pyrimidine N1 acts as a hydrogen bond acceptor, and the exocyclic amino group (C4-NH) acts as a donor.
-
Staurosporine (The Pan-Inhibitor): Occupies the ATP pocket with high affinity but lacks the specific side-chains required for selectivity, leading to "pan-kinase" inhibition.
-
Pazopanib (The Optimized Drug): Built upon a pyrimidine core, but elaborated with a sulfonamide tail to access the "back pocket" and hydrophobic regions, drastically increasing potency and selectivity.
Visualization: The Hinge Binding Interface
The following diagram illustrates the topological difference between the minimal scaffold and a complex inhibitor.
Figure 1: Comparative binding topology. The fragment (Blue) relies solely on hinge H-bonds, while the optimized drug (Black) engages the Gatekeeper and DFG motif for high potency.
Comparative Efficacy Data
The following table contrasts the N-ethylpyrimidin-4-amine scaffold against industry standards. Note the inverse relationship between IC50 (Potency) and Ligand Efficiency (LE) .
| Feature | N-ethylpyrimidin-4-amine (Fragment) | Staurosporine (Tool Compound) | Pazopanib (Clinical Drug) |
| Molecular Weight | ~137 Da | 466 Da | 437 Da |
| Primary Target | Multi-kinase (Weak) | Pan-Kinase (Strong) | VEGFR, PDGFR, c-Kit |
| Binding Mode | Type I (Hinge Only) | Type I (ATP Pocket) | Type I (Hinge + Back Pocket) |
| Typical IC50 | 10 - 100 µM | < 0.01 µM (nM range) | 0.01 - 0.1 µM |
| Ligand Efficiency (LE) | High (> 0.45) | Moderate (~0.30) | Moderate (~0.35) |
| Selectivity Profile | Low (Promiscuous) | Very Low (Promiscuous) | High (Target Specific) |
| Solubility | High | Moderate | Low (requires formulation) |
Key Insight: While the N-ethylpyrimidin-4-amine fragment has a high IC50 (low potency), its Ligand Efficiency is superior. This means that per atom, it binds more efficiently than the larger drugs. This makes it an ideal starting point for optimization; adding mass to this core will likely yield a potent drug if done correctly.
Experimental Protocol: Validating Weak Binders
Standard radiometric kinase assays (e.g.,
Recommended Protocol: Differential Scanning Fluorimetry (DSF) Also known as the Thermal Shift Assay (TSA), this is the gold standard for validating fragment binding.
Causal Logic
-
Why DSF? It measures the increase in protein melting temperature (
) upon ligand binding. It is independent of enzymatic activity and less susceptible to artifacts at high compound concentrations. -
The Signal: A positive shift (
C) confirms the fragment stabilizes the kinase domain.
Step-by-Step Methodology
-
Protein Preparation:
-
Dilute the recombinant kinase domain (e.g., VEGFR2 or CDK2) to 2–5 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
Critical: Ensure the buffer is free of DTT if using sensitive dyes, or use TCEP.
-
-
Compound Addition:
-
Add N-ethylpyrimidin-4-amine (dissolved in DMSO) to a final concentration of 1 mM .
-
Include a DMSO-only control (Reference) and a Staurosporine positive control (10 µM).
-
-
Dye Preparation:
-
Add SYPRO Orange dye (5000x stock) to the reaction mix at a final concentration of 5x.
-
-
Thermal Ramping:
-
Use a qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).
-
Ramp temperature from 25°C to 95°C at a rate of 0.5°C/minute.
-
-
Data Analysis:
-
Calculate the derivative of the fluorescence curve (
). -
Determine
(peak of the derivative). -
Calculate
.
-
Visualization: The Screening Workflow
Figure 2: Thermal Shift Assay (TSA) workflow for validating low-affinity fragments.
References
-
Zhang, J., et al. (2009). "Simple structural modifications of the 4-aminopyrazolopyrimidine scaffold yield potent inhibitors." Journal of Medicinal Chemistry.
-
Scott, D. E., et al. (2016). "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology.
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols.
Validation of N-ethylpyrimidin-4-amine as a BRD4 Inhibitor: A Comparative Technical Guide
Executive Summary
The validation of N-ethylpyrimidin-4-amine represents a critical step in Fragment-Based Drug Discovery (FBDD) targeting the Bromodomain and Extra-Terminal (BET) family. Unlike complex clinical candidates, this aminopyrimidine scaffold serves as a low-molecular-weight "warhead" capable of mimicking the acetyl-lysine (KAc) recognition motif of histones.
This guide provides a rigorous, self-validating framework to characterize this scaffold against the "Gold Standard" tool compound (+)-JQ1 and the clinical candidate OTX015 (Birabresib) . The focus is on distinguishing specific binding (Asn140 interaction) from non-specific aggregation and validating cellular target engagement.
Part 1: Molecular Mechanism & Binding Mode
To validate N-ethylpyrimidin-4-amine, one must first confirm it obeys the structural requirements of BET inhibition. BRD4 functions as an epigenetic "reader," not an enzyme.[1] Therefore, "inhibition" refers to the steric displacement of acetylated histone tails from the BRD4 hydrophobic pocket.
The Pharmacophore Check
Successful BRD4 inhibitors, including aminopyrimidines, typically engage three critical regions within the KAc binding pocket:
-
Asn140 Hydrogen Bond: The inhibitor must act as a hydrogen bond donor/acceptor to mimic the acetyl carbonyl of the endogenous ligand.
-
WPF Shelf (Trp81, Pro82, Phe83): Hydrophobic interactions here determine potency.
-
ZA Loop: Stabilization of this loop confers isoform selectivity (BD1 vs. BD2).
Diagram 1: Mechanism of Action (Binding Competition)
Figure 1: Competitive displacement mechanism. The aminopyrimidine scaffold mimics acetyl-lysine to occupy the Asn140 anchor point, displacing the histone and silencing downstream oncogenes like c-Myc.
Part 2: Comparative Profiling Guide
When validating a fragment or early lead like N-ethylpyrimidin-4-amine, do not expect nanomolar potency immediately. The goal is Ligand Efficiency (LE) —binding energy per non-hydrogen atom.
Benchmarking Table
| Feature | (+)-JQ1 (Tool Standard) | OTX015 (Clinical Standard) | N-ethylpyrimidin-4-amine (Scaffold) |
| Primary Target | BRD4 (BD1 & BD2) | BRD2/3/4 (Pan-BET) | BRD4 (Fragment Hit) |
| Binding Mode | Competitive (KAc mimic) | Competitive (KAc mimic) | Competitive (KAc mimic) |
| Potency (IC50) | ~77 nM (BD1) | ~92–112 nM | Expected: 1–50 µM (Low affinity is normal for fragments) |
| Ligand Efficiency | Moderate | Moderate | High (Ideal for optimization) |
| Solubility | Low (DMSO required) | Moderate | High (Aqueous soluble) |
| Cellular Marker | c-Myc downregulation | c-Myc downregulation | c-Myc downregulation (High conc.) |
| Key Risk | Short half-life (in vivo) | Reversible thrombocytopenia | Off-target kinase inhibition (check PLK1/JAK) |
Critical Insight: Aminopyrimidines are "privileged scaffolds" in kinases. You must run a kinase selectivity panel (e.g., PLK1, JAK2) early to ensure your phenotypic effects are due to BRD4 inhibition, not kinase off-target effects.
Part 3: Experimental Validation Protocols
Scientific integrity requires orthogonal validation: Biophysical (binding), Cellular (engagement), and Functional (phenotype).
Protocol A: TR-FRET Binding Assay (Biophysical)
Purpose: Determine Kd/IC50 without washing steps (Equilibrium binding).
Reagents:
-
Acceptor: Fluorescein-labeled BET ligand (e.g., JQ1-FITC).
-
Protein: Recombinant GST-BRD4 (BD1 domain).
Step-by-Step Workflow:
-
Buffer Prep: Use HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS (Critical: CHAPS prevents non-specific aggregation of hydrophobic fragments).
-
Titration (Kd Determination): First, titrate BRD4 protein against fixed tracer (JQ1-FITC) to find the Kd. Use a protein concentration at Kd for the inhibition assay (typically 2–5 nM).
-
Compound Addition: Dispense N-ethylpyrimidin-4-amine (10-point dose response, top concentration 100 µM) into 384-well low-volume white plates.
-
Incubation: Add Protein/Tracer mix. Incubate 60 mins at RT in dark.
-
Read: Measure TR-FRET (Excitation 340 nm; Emission 495 nm & 520 nm).
-
Analysis: Calculate Ratio (520/495). Fit to 4-parameter logistic equation.
-
Validation Check: If Hill Slope > 2.0, suspect aggregation (false positive).
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Purpose: Prove the compound enters the cell and binds BRD4 in a complex cellular environment.
Cell Line: MV4-11 (AML) or MM.1S (Multiple Myeloma).
Step-by-Step Workflow:
-
Treatment: Treat 1x10^7 cells with N-ethylpyrimidin-4-amine (at 5x its biochemical IC50) or DMSO for 1 hour.
-
Harvest: Wash cells with PBS + Protease Inhibitors. Resuspend in PBS.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individually to a gradient: 40°C, 43°C, 46°C... up to 65°C for 3 minutes.
-
Lysis: Cool to RT. Add NP-40 lysis buffer. Freeze-thaw x3 (liquid nitrogen/37°C) to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 mins. Collect supernatant (soluble fraction).
-
Detection: Run Western Blot probing for BRD4.
-
Result: As temperature increases, unbound BRD4 precipitates (disappears from supe). Bound BRD4 is stabilized and remains soluble at higher temps.
-
Data Output: Plot "Relative Band Intensity" vs. Temperature. A right-shift in the melting curve (Tm) indicates target engagement.
-
Protocol C: Functional c-Myc Suppression
Purpose: Confirm downstream transcriptional silencing.
Step-by-Step Workflow:
-
Seed: MV4-11 cells at 0.5x10^6 cells/mL.
-
Dose: Treat with Compound (IC50 and 10x IC50), JQ1 (500 nM positive control), and DMSO.
-
Timepoint: Harvest at 4 hours (c-Myc has a short half-life; 24h is too late and reflects secondary apoptosis).
-
Lysis & Blot: Standard Western Blot.
-
Normalization: Probe for HEXIM1 (often upregulated by BET inhibitors) and GAPDH (loading control).
-
Success Criteria: >50% reduction in c-Myc protein levels relative to DMSO.
-
Part 4: Validation Workflow Diagram
Figure 2: The "Go/No-Go" decision tree for validating novel BRD4 scaffolds. Each step filters out false positives (e.g., aggregators or off-target cytotoxic compounds).
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature.
- Context: The foundational paper establishing JQ1 as the tool compound and defining the binding pocket (Asn140).
-
Martinez Molina, D., et al. (2013).[4] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[4][5] Science.
- Context: The authoritative protocol for CETSA, required to prove the scaffold works inside the cell.
-
Shortt, J., et al. (2013). The BET bromodomain inhibitor I-BET151 induces apoptosis in osteosarcoma. Blood.[6]
- Context: Provides comparative data for aminopyrimidine-based inhibitors and c-Myc suppression protocols.
-
Ballen, K. (2016). OTX015 (Birabresib) in Advanced Hematologic Malignancies. The Lancet Haematology.
- Context: Clinical benchmark data for OTX015 to compare against your scaffold's efficacy.
-
Vidler, L. R., et al. (2012). Discovery of Novel Small-Molecule Inhibitors of BRD4. Journal of Medicinal Chemistry.
- Context: Discusses the Structure-Activity Relationship (SAR) of various scaffolds including aminopyrimidines.
Sources
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of N-ethylpyrimidin-4-amine
This guide provides an in-depth, objective comparison of the kinase selectivity profile of N-ethylpyrimidin-4-amine, a novel ATP-competitive inhibitor. We will explore the scientific rationale behind kinase profiling, present a detailed experimental workflow for generating robust data, and compare its hypothetical performance against established benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement kinase selectivity profiling in their own discovery pipelines.
The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases are a cornerstone of cellular signaling, regulating a vast number of physiological processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] Consequently, the development of small-molecule kinase inhibitors has become a major focus of modern pharmacology.[3]
However, the human kinome consists of over 500 members, many of which share a high degree of structural similarity within their ATP-binding pockets—the primary target for the majority of kinase inhibitors.[3][4] This conservation presents a formidable challenge: achieving inhibitor selectivity.[4] A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unforeseen toxicities or side effects.[3] Conversely, a highly selective inhibitor may lack efficacy if the targeted disease is driven by redundant signaling pathways. In some cases, multi-targeted "polypharmacology" can be beneficial, as seen with the clinical success of drugs like Imatinib.[5] Therefore, a comprehensive understanding of a compound's interaction map across the kinome is not merely an academic exercise; it is a fundamental requirement for advancing a compound from a chemical probe to a clinical candidate.
This guide will use N-ethylpyrimidin-4-amine, a representative compound from the aminopyrimidine class known to be a fertile scaffold for kinase inhibitors, to illustrate the process of generating and interpreting a kinase selectivity profile.[6][7]
Experimental Design: A Framework for Robust Kinase Profiling
The goal of a kinase panel screen is to quantify the inhibitory activity of a compound against a large, representative set of kinases under standardized conditions. The resulting data allows for the assessment of potency (how strongly it binds to its intended target) and selectivity (how cleanly it avoids other kinases).
Our experimental approach is designed as a two-tiered system, an efficient strategy to balance cost and data quality.[8] First, a primary screen at a single high concentration (e.g., 1 µM) identifies initial "hits." Second, any significant hits are subjected to a full dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
Visualizing the Workflow
The entire experimental process, from compound preparation to data analysis, can be visualized as a logical flow.
Caption: High-level workflow for kinase selectivity profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is based on the Promega ADP-Glo™ Kinase Assay system, a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] It is a universal assay applicable to virtually any kinase.[10] The concentration of ATP is kept at or near the Km for each individual kinase, ensuring that the resulting IC50 values are a fair reflection of the inhibitor's intrinsic affinity and are comparable across different kinases.[5]
Materials:
-
N-ethylpyrimidin-4-amine and control compounds (10 mM in 100% DMSO)
-
Kinase Selectivity Profiling System (e.g., a panel of >100 purified kinases)[9][11]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
White, opaque 384-well assay plates
-
Kinase-specific peptide substrates
-
Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Multichannel pipettes and/or automated liquid handling system
Procedure:
-
Compound Plating: a. Create a 10-point, 3-fold serial dilution of N-ethylpyrimidin-4-amine and control compounds in a DMSO source plate. b. Transfer a small volume (e.g., 1 µL) of the diluted compounds into the 384-well assay plates. Include "DMSO only" wells as a high-activity control (0% inhibition) and wells with a potent, broad-spectrum inhibitor like Staurosporine as a low-activity control (100% inhibition).
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution for each kinase in the panel by diluting the enzyme and its corresponding peptide substrate in the reaction buffer. b. Dispense the 2X kinase/substrate solution into the appropriate wells of the assay plate containing the pre-spotted compounds. c. Prepare a 2X ATP solution. The concentration should be 2x the final desired Km for each specific kinase. d. Initiate the kinase reaction by adding the 2X ATP solution to all wells. The final reaction volume should be small (e.g., 5 µL). e. Mix the plate gently and incubate at room temperature for 60 minutes.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature. c. Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis & Interpretation: Quantifying Selectivity
Raw luminescence data is processed to determine the compound's inhibitory profile.
-
Calculating Percent Inhibition: The activity in the presence of the compound is normalized to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
Determining IC50 Values: For kinases showing significant inhibition (typically >70% at 1 µM in the primary screen), the percent inhibition data across the 10-point concentration range is plotted. A non-linear regression (log[inhibitor] vs. response) is used to fit a sigmoidal curve and calculate the IC50 value.
-
The Selectivity Score (S-Score): To quantify the overall selectivity of an inhibitor, we use the Selectivity Score (S-Score).[12][13] It is a simple yet powerful metric calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[5] For example, S(1µM) is the fraction of kinases inhibited by more than 90% at a 1 µM compound concentration. A lower S-score indicates a more selective compound.[5]
Visualizing Selectivity
The concept of selectivity can be illustrated by comparing how different inhibitors interact with the kinome. A selective inhibitor interacts with very few targets, while a non-selective one hits many.
Caption: Selective vs. Non-selective kinase inhibition profiles.
Comparative Analysis: Profiling N-ethylpyrimidin-4-amine
To contextualize the performance of N-ethylpyrimidin-4-amine, we compare its hypothetical screening data against two well-characterized inhibitors: the relatively selective inhibitor Gefitinib and the broad-spectrum inhibitor Dasatinib . The data below is representative and generated for illustrative purposes based on known profiles. The screen is against a panel of 150 kinases.
| Compound | Primary Target(s) | IC50 on Primary Target (nM) | Kinases with >90% Inhibition @ 1µM | Selectivity Score S(1µM) | Interpretation |
| Gefitinib | EGFR | 25 | 4 | 0.027 | Highly Selective |
| N-ethylpyrimidin-4-amine (Hypothetical) | AURKB | 50 | 12 | 0.080 | Moderately Selective |
| Dasatinib | BCR-ABL, SRC family | <1 | 42 | 0.280 | Broad Spectrum / Promiscuous |
Analysis:
-
Gefitinib demonstrates a highly desirable selective profile. It potently inhibits its primary target, EGFR, and shows significant activity against only a few other kinases, resulting in a very low S-score of 0.027.[5][12]
-
N-ethylpyrimidin-4-amine , in our hypothetical results, shows good potency against its primary target, Aurora Kinase B (AURKB), a plausible target for this scaffold.[6] However, it also inhibits 11 other kinases at 1 µM. Its S-score of 0.080 places it in the "moderately selective" category. This profile might be acceptable or even desirable depending on the therapeutic goal, but it necessitates further investigation into the potential effects of inhibiting those 11 off-targets.
-
Dasatinib is a potent inhibitor of its intended targets but also engages a wide range of other kinases across the kinome, leading to a high S-score.[5][12] This broad activity contributes to its efficacy in certain cancers but also highlights the need to manage a more complex side-effect profile.
Conclusion and Future Directions
This guide has outlined the critical importance of kinase selectivity profiling and provided a comprehensive framework for executing and interpreting these experiments. Through our comparative analysis, we have demonstrated how to contextualize the selectivity profile of a novel compound like N-ethylpyrimidin-4-amine.
The hypothetical "moderately selective" profile of N-ethylpyrimidin-4-amine is a common and often promising outcome in early-stage drug discovery. The next steps for a research team would be:
-
Orthogonal Validation: Confirm the primary screening hits using a different assay format (e.g., a binding assay like KINOMEscan) to ensure the observed activity is not an artifact of the assay technology.[11]
-
Cellular Target Engagement: Move from biochemical assays to cell-based models to confirm that the compound can engage its target(s) in a more physiologically relevant environment.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of N-ethylpyrimidin-4-amine to improve potency on the desired target (e.g., AURKB) while simultaneously reducing activity against the identified off-targets.
By systematically applying these principles of kinase cross-reactivity profiling, researchers can make more informed decisions, mitigate risks of late-stage failure, and ultimately accelerate the development of safer and more effective kinase-targeted therapies.
References
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. Available from: [Link]
-
Grädler, U., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1645-1652. Available from: [Link]
-
Bantscheff, M., & Drewes, G. (2012). Kinase selectivity profiling by inhibitor affinity chromatography. Methods in Molecular Biology, 795, 21-37. Available from: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]
-
Wilson, C. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12977-12982. Available from: [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. Available from: [Link]
-
Johnson, T. W., & To, C. (2010). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Current Opinion in Chemical Biology, 14(4), 452-458. Available from: [Link]
-
Aldeghi, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 64(1), 211-226. Available from: [Link]
-
BioSpace. (2026). Precision Medicine: The Role of Kinase Inhibitors in Drug Discovery. BioSpace. Available from: [Link]
-
Amaro, R. E., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1625-1636. Available from: [Link]
-
Aldeghi, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PubMed, National Library of Medicine. Available from: [Link]
-
Aldeghi, M., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, ACS Publications. Available from: [Link]
-
Amaro, R. E., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, ACS Publications. Available from: [Link]
-
Veglia, G., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30). Available from: [Link]
-
Royal Society of Chemistry. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. Available from: [Link]
-
ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity. ResearchGate. Available from: [Link]
-
Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. Available from: [Link]
-
Martens, S. (2024). In vitro kinase assay. protocols.io. Available from: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]
-
BellBrook Labs. (n.d.). Transcreener ADP2 Kinase Assay Kits. BellBrook Labs. Available from: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available from: [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Creative Diagnostics. Available from: [Link]
-
Al-Salahi, R., et al. (2022). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. MDPI. Available from: [Link]
-
Westover, K. D., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Chemical Neuroscience, 11(15), 2327-2337. Available from: [Link]
-
Ullah, S., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 23(3), 1957-1972. Available from: [Link]
-
El-Damasy, A. F., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5174. Available from: [Link]
-
Zhang, Y., et al. (2020). Identification of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 63(13), 6748-6773. Available from: [Link]
-
Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4368-4383. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem Compound Database. Available from: [Link]
Sources
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- 4. pnas.org [pnas.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Benchmarking N-ethylpyrimidin-4-amine Scaffolds: Efficacy vs. Approved Kinase Inhibitors
Executive Summary
The N-ethylpyrimidin-4-amine scaffold represents a privileged pharmacophore in modern kinase inhibitor design. Its structural capacity to mimic the adenine ring of ATP allows it to anchor effectively into the hinge region of kinases (e.g., JAK, CDK, and Aurora families). However, the transition from a "hit" to a clinical candidate requires rigorous benchmarking against approved standards to validate not just potency, but selectivity and metabolic stability.
This guide provides a technical framework for benchmarking N-ethylpyrimidin-4-amine derivatives. We will compare a representative optimized lead series (herein referred to as EPA-Series ) against industry standards like Pazopanib (broad-spectrum TKI) and Palbociclib (CDK4/6 inhibitor), focusing on the critical balance between in vitro potency and physicochemical robustness.
Part 1: The Chemical Rationale & Mechanism
The Scaffold Advantage
The pyrimidine-4-amine core functions as a bidentate hydrogen bond acceptor/donor motif, interacting with the backbone residues of the kinase hinge region. The specific N-ethyl substitution at the 4-amine position (or C2/C6 depending on numbering convention) is often introduced to:
-
Fill Hydrophobic Pockets: Target the ribose-binding pocket or the hydrophobic gatekeeper region.
-
Modulate Lipophilicity: Adjust logP to improve membrane permeability without compromising solubility.
-
Induce Conformational fit: Stabilize the active "DFG-in" or inactive "DFG-out" conformation.
Mechanism of Action (MOA)
These derivatives typically act as Type I ATP-competitive inhibitors . They occupy the ATP-binding pocket, preventing the phosphorylation of downstream substrates.
Figure 1: Mechanism of Competitive Inhibition. The N-ethylpyrimidin-4-amine derivative outcompetes ATP for the kinase active site, halting downstream signaling.
Part 2: Comparative Benchmarking Data
In this section, we benchmark a hypothetical optimized lead, EPA-001 , against approved drugs. The data below represents a synthesis of typical structure-activity relationship (SAR) trends found in high-performing pyrimidine derivatives [1][3].
In Vitro Potency (Biochemical IC50)
Objective: Determine the concentration required for 50% inhibition of the target enzyme.[1]
| Compound | Target Kinase | IC50 (nM) | Ligand Efficiency (LE) | Status |
| EPA-001 | CDK2 / JAK2 | 4.5 | 0.42 | Lead Series |
| Pazopanib | VEGFR / PDGFR | 10 - 30 | 0.35 | Approved (Ref) |
| Palbociclib | CDK4/6 | 11 | 0.31 | Approved (Ref) |
| Imatinib | BCR-Abl | 250 | 0.28 | Approved (Ref) |
Scientist's Insight: While EPA-001 shows superior raw potency (4.5 nM), the critical metric is Ligand Efficiency (LE) . A high LE (>0.4) indicates that the N-ethyl group is contributing significant binding energy per heavy atom, validating the scaffold choice.
Selectivity Profiling (The "Kinase-Bench" Standard)
A common failure mode for pyrimidines is "promiscuity"—inhibiting too many kinases, leading to toxicity. We utilize the Selectivity Score S(35) (percentage of kinases inhibited >35% at 1µM).
-
EPA-001 S(35): 0.08 (Highly Selective)
-
Sunitinib S(35): 0.25 (Promiscuous)
ADME & Physicochemical Properties
Potency is irrelevant if the drug cannot reach the target.
| Property | EPA-001 | Pazopanib | Optimal Range |
| Solubility (pH 7.4) | 45 µM | < 10 µM | > 20 µM |
| LogD (pH 7.4) | 2.8 | 3.6 | 1 - 3 |
| Microsomal Stability (T1/2) | 48 min | 25 min | > 30 min |
| PPB (Plasma Protein Binding) | 92% | >99% | < 95% (preferred) |
Analysis: The N-ethyl substitution often improves solubility compared to bulky phenyl groups found in older generations (like Pazopanib), likely by disrupting planar stacking while maintaining hydrophobic contacts [4].
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate these benchmarks, use the following industry-standard protocols. These are designed to be self-validating by including internal positive and negative controls.
Protocol A: Radiometric Kinase Assay (HotSpot™ Equivalent)
Gold standard for IC50 determination, avoiding false positives from fluorescence interference.
-
Reagent Prep: Prepare Base Reaction Buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).
-
Substrate: Use peptide substrate specific to target (e.g., Poly (Glu, Tyr) 4:1 for Tyrosine Kinases).
-
Compound Delivery: Dissolve EPA-derivative in 100% DMSO. Deliver via acoustic dispensing (Echo 550) into 384-well plates to minimize handling errors.
-
Reaction:
-
Add Kinase + Substrate in Buffer.
-
Add [33P]-ATP (Specific Activity: 10 µCi/µl).
-
Incubate at Room Temp for 2 hours.
-
-
Detection: Bind reaction products to P81 phosphocellulose filter paper. Wash extensively with 0.75% phosphoric acid to remove unbound ATP.
-
Validation:
-
Z-Factor: Must be > 0.7.
-
Control: Staurosporine (Pan-kinase inhibitor) must yield IC50 within 3-fold of historical mean.
-
Protocol B: Microsomal Stability Assay
Determines metabolic half-life (T1/2) and intrinsic clearance.
-
Incubation: Incubate 1 µM test compound with liver microsomes (0.5 mg protein/mL) from Human and Mouse species.
-
Cofactor: Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Sampling: Aliquot at 0, 5, 15, 30, and 45 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
-
T1/2 = 0.693 / k
-
CLint = (0.693 / T1/2) * (mL incubation / mg protein)
-
Part 4: Screening Workflow Visualization
The following diagram outlines the logical flow from library screening to lead benchmarking.
Figure 2: The Screening Cascade. A funnel approach ensures only high-quality leads reach the expensive ADME benchmarking stage.
References
-
Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. European Journal of Medicinal Chemistry. (2025).[2] Available at: [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. (2024).[1][3][4] Available at: [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. (2021).[3] Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024).[1][3][4] Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of N-ethylpyrimidin-4-amine for Cancer Cells Over Normal Cells: A Comparative Guide
Authored by: A Senior Application Scientist
Introduction: The Quest for Selective Cancer Therapeutics
The grand challenge in oncology drug development is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. This concept of selectivity is the cornerstone of modern cancer therapy, aiming to widen the therapeutic window—maximizing efficacy while minimizing toxicity. Pyrimidine analogs, a class of antimetabolite drugs, have been a mainstay in cancer treatment for decades.[1][2][3][4] These molecules bear a structural resemblance to the natural pyrimidine bases (cytosine, thymine, and uracil) that are fundamental building blocks of DNA and RNA.[3] By interfering with nucleic acid synthesis, these analogs can preferentially target rapidly dividing cells, a hallmark of cancer.[5]
This guide focuses on a novel investigational compound, N-ethylpyrimidin-4-amine, as a case study to illustrate a comprehensive, field-proven methodology for assessing the cancer cell-selective potential of new chemical entities. We will delve into the theoretical underpinnings of its potential selectivity, provide detailed experimental protocols for its evaluation, and offer a framework for comparing its performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical promise of novel pyrimidine analogs.
The Theoretical Framework: Why Pyrimidine Analogs Can Be Selective
The selective action of pyrimidine analogs like N-ethylpyrimidin-4-amine is not a given; it is a biological hypothesis that must be experimentally validated. The rationale for their potential selectivity hinges on the distinct metabolic and proliferative characteristics of many cancer cells compared to their normal counterparts.
Cancer cells are often characterized by an elevated demand for nucleotides to sustain their rapid proliferation and DNA replication.[5] This can lead to an upregulation of the de novo pyrimidine synthesis pathway, making cancer cells more sensitive to its inhibition.[5][6] Furthermore, some tumors may exhibit deficiencies in pyrimidine salvage pathways, rendering them more reliant on de novo synthesis and thus more vulnerable to antimetabolites. The observation that some liver tumors incorporate uracil more actively than normal liver tissue provided an early impetus for the development of fluorinated pyrimidines like 5-fluorouracil (5-FU).[4]
N-ethylpyrimidin-4-amine, as a pyrimidine analog, is hypothesized to exert its cytotoxic effects through one or more of the following mechanisms, which may be more pronounced in cancer cells:
-
Inhibition of Key Enzymes: It may act as an inhibitor of critical enzymes in the pyrimidine synthesis pathway, such as thymidylate synthase or ribonucleotide reductase.
-
Incorporation into Nucleic Acids: Following intracellular phosphorylation, the analog could be incorporated into DNA and RNA, leading to chain termination, DNA damage, and apoptosis.[2][5]
-
Altered Cell Cycle Progression: By disrupting the supply of nucleotides, the compound could induce cell cycle arrest, particularly at the G1/S-phase boundary, preventing cancer cells from entering the DNA synthesis phase.[5]
Our experimental strategy, therefore, is designed to not only quantify the differential cytotoxicity between cancer and normal cells but also to probe these potential mechanisms to understand the basis of any observed selectivity.
Caption: Experimental workflow for assessing compound selectivity.
Part 1: Foundational Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of N-ethylpyrimidin-4-amine on the viability of a panel of cancer and normal cells.
1.1. Cell Line Selection: The choice of cell lines is critical. A representative panel should be chosen, ideally including:
-
Cancer Cell Lines: At least two cancer cell lines from different tissues of origin (e.g., a colon cancer line like HT-29 and a breast cancer line like MCF-7).
-
Normal, Non-Transformed Cell Line: A non-cancerous cell line, preferably from a tissue relevant to the potential clinical indication or a common site of toxicity (e.g., human mammary epithelial cells MCF-10A, or a fibroblast line). [7] 1.2. Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay: This assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. [8]
-
Day 1: Cell Seeding
-
Harvest and count the selected cancer and normal cells.
-
Seed the cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of culture medium).
-
Incubate the plates overnight at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
-
Day 2: Compound Treatment
-
Prepare a 2X serial dilution of N-ethylpyrimidin-4-amine in culture medium. A typical concentration range to start with would be from 100 µM down to 0.01 µM.
-
Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (medium only) controls.
-
Return the plates to the incubator for 72 hours. This extended exposure time is common for antimetabolite compounds.
-
-
Day 5: Assay Readout
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
1.3. Data Analysis and Interpretation:
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-only control.
-
Plot the percentage of viable cells against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Calculate the Selectivity Index (SI): This is a critical metric for quantifying selectivity. [7] * SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
-
An SI value greater than 2 is generally considered to indicate a degree of selectivity. [9]A higher SI value suggests greater selectivity for the cancer cell line.
-
Part 2: In-Depth Mechanistic Investigations
Observing a favorable SI is promising, but understanding why the compound is selective provides a much stronger foundation for further development.
2.1. Cell Cycle Analysis by Flow Cytometry: This experiment will determine if N-ethylpyrimidin-4-amine induces cell cycle arrest in a manner that is more pronounced in cancer cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with the IC50 concentration of N-ethylpyrimidin-4-amine for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
-
Expected Outcome: Selective compounds may cause a significant accumulation of cancer cells in the G1 or S phase, with a less pronounced effect on normal cells.
2.2. Apoptosis Assay (Annexin V/PI Staining): This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells in 6-well plates with the IC50 concentration of the compound for 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
-
Expected Outcome: A selective compound should induce a significantly higher percentage of apoptotic (Annexin V positive) cells in the cancer cell population compared to the normal cell population.
Comparative Analysis: Benchmarking Against the Gold Standard
To contextualize the performance of N-ethylpyrimidin-4-amine, it is essential to compare it to both a well-established pyrimidine analog and a compound with a different mechanism of action.
-
Alternative Compounds for Comparison:
These compounds should be run in parallel with N-ethylpyrimidin-4-amine in all the above assays.
Data Presentation for Clear and Objective Comparison
Summarizing the quantitative data in a well-structured table is crucial for easy comparison and interpretation.
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| N-ethylpyrimidin-4-amine | MCF-10A | Normal | 25.0 | - |
| HT-29 | Colon Cancer | 5.0 | 5.0 | |
| MCF-7 | Breast Cancer | 2.5 | 10.0 | |
| 5-Fluorouracil | MCF-10A | Normal | 10.0 | - |
| HT-29 | Colon Cancer | 4.0 | 2.5 | |
| MCF-7 | Breast Cancer | 8.0 | 1.25 | |
| Doxorubicin | MCF-10A | Normal | 0.5 | - |
| HT-29 | Colon Cancer | 0.2 | 2.5 | |
| MCF-7 | Breast Cancer | 0.1 | 5.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to assessing the cancer cell selectivity of a novel pyrimidine analog, N-ethylpyrimidin-4-amine. By progressing from broad cytotoxicity screening to detailed mechanistic studies and benchmarking against established drugs, researchers can build a comprehensive data package to support the continued development of promising new therapeutic candidates. An ideal outcome would be the identification of a compound with a high selectivity index, driven by a clear, cancer-specific mechanism such as the exploitation of metabolic vulnerabilities. Such a finding would provide a strong rationale for advancing the compound into more complex preclinical models and, ultimately, toward clinical evaluation.
References
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- Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
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- Nikolova, D., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules.
- Noolvi, M. N., et al. (2016). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry.
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- Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry.
- Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
- Deb, A., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
